Product packaging for Methyl(pentan-2-yl)amine hydrochloride(Cat. No.:CAS No. 130985-80-7)

Methyl(pentan-2-yl)amine hydrochloride

Cat. No.: B1416764
CAS No.: 130985-80-7
M. Wt: 137.65 g/mol
InChI Key: AOMLOTWGVLUDQZ-UHFFFAOYSA-N
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Description

Methyl(pentan-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C6H16ClN and its molecular weight is 137.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16ClN B1416764 Methyl(pentan-2-yl)amine hydrochloride CAS No. 130985-80-7

Properties

IUPAC Name

N-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMLOTWGVLUDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130985-80-7
Record name methyl(pentan-2-yl)amine hydrochloride
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Foundational & Exploratory

Methyl(pentan-2-yl)amine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological effects of methyl(pentan-2-yl)amine hydrochloride. The information presented herein is intended for a scientific audience and is supported by available chemical data and literature.

Chemical Structure and Identification

This compound is a secondary amine hydrochloride salt. The chemical structure consists of a pentane chain with a methylamino group attached to the second carbon atom.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC NameN-methylpentan-2-amine;hydrochloride[1]
CAS Number130985-80-7[1]
Molecular FormulaC₆H₁₆ClN[1]
InChIInChI=1S/C6H15N.ClH/c1-4-5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H[1]
InChIKeyAOMLOTWGVLUDQZ-UHFFFAOYSA-N[1]
Canonical SMILESCCCC(C)NC.Cl[1]

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight137.65 g/mol [1]
Exact Mass137.0971272 Da[1]
Topological Polar Surface Area12 Ų[1]
Heavy Atom Count8[1]
Formal Charge0[1]
Complexity51.9[1]
Isotope Atom Count0[1]
Defined Atom Stereocenter Count0[1]
Undefined Atom Stereocenter Count1[1]
Defined Bond Stereocenter Count0[1]
Undefined Bond Stereocenter Count0[1]
Covalently-Bonded Unit Count2[1]
Compound Is CanonicalizedYes[1]

Synthesis and Characterization

The primary method for the synthesis of this compound is through the reductive amination of pentan-2-one with methylamine.

Experimental Protocol: Synthesis by Reductive Amination

The following is a representative experimental protocol for the synthesis of a secondary amine via reductive amination. This protocol is based on established methods for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.

synthesis_workflow Synthesis Workflow of this compound start Start reactants Combine Pentan-2-one, Methylamine HCl, and Methanol start->reactants imine_formation Stir at Room Temperature (Imine Formation) reactants->imine_formation reduction Add Sodium Borohydride (Reduction) imine_formation->reduction quench Quench with HCl reduction->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Crystallization extraction->purification end End Product: Methyl(pentan-2-yl)amine Hydrochloride purification->end

Caption: A plausible workflow for the synthesis of this compound.

Materials:

  • Pentan-2-one

  • Methylamine hydrochloride

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (concentrated and dilute)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve pentan-2-one (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Add water to the residue and basify with a concentrated sodium hydroxide solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Salt Formation and Purification: Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The expected signals would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, another multiplet for the next methylene group, a multiplet for the methine proton attached to the nitrogen and a terminal methyl group, a singlet for the N-methyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Record the spectrum on a 75 or 100 MHz spectrometer using the same sample. The spectrum should show six distinct carbon signals corresponding to the different carbon environments in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the free base (obtained by neutralizing the hydrochloride salt) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for instance, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

  • MS Conditions: Use electron ionization (EI) at 70 eV. The expected fragmentation pattern for aliphatic amines typically involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For methyl(pentan-2-yl)amine, the major fragments would likely result from the loss of a propyl radical or a methyl radical from the molecular ion.

Biological Activity and Mechanism of Action

This compound is structurally related to other stimulant compounds and is presumed to act as a central nervous system (CNS) stimulant. Its pharmacological effects are likely mediated through its interaction with monoamine neurotransmitter systems.

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves the release of the neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals. It is believed to act as a norepinephrine-dopamine releasing agent (NDRA).

signaling_pathway Proposed Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPA Methyl(pentan-2-yl)amine DAT Dopamine Transporter (DAT) MPA->DAT Enters neuron via reuptake transporter NET Norepinephrine Transporter (NET) MPA->NET Enters neuron via reuptake transporter VMAT2 VMAT2 MPA->VMAT2 Disrupts vesicular storage Dopamine_synapse Dopamine DAT->Dopamine_synapse Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release into cytosol Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_cyto Cytosolic Norepinephrine Norepinephrine_vesicle->Norepinephrine_cyto Release into cytosol Dopamine_cyto->DAT Reverse transport (efflux) Norepinephrine_cyto->NET Reverse transport (efflux) D_receptor Dopamine Receptors Dopamine_synapse->D_receptor NE_receptor Norepinephrine Receptors Norepinephrine_synapse->NE_receptor Signal Postsynaptic Signaling D_receptor->Signal NE_receptor->Signal

Caption: Proposed signaling pathway for this compound.

This proposed mechanism involves the following steps:

  • Uptake: Methyl(pentan-2-yl)amine enters presynaptic neurons via dopamine transporters (DAT) and norepinephrine transporters (NET).

  • Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.

  • Reverse Transport: The increased cytoplasmic concentrations of these neurotransmitters cause a reversal of the direction of DAT and NET, resulting in the efflux of dopamine and norepinephrine into the synaptic cleft.

  • Receptor Activation: The elevated levels of dopamine and norepinephrine in the synapse lead to increased activation of their respective postsynaptic receptors, resulting in the observed stimulant effects.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or chemical safety advice. All laboratory work should be conducted by qualified individuals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Synthesis of N-methylpentan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylpentan-2-amine hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The primary synthesis pathway involves the reductive amination of 2-pentanone with methylamine, followed by conversion to its hydrochloride salt. This document details the experimental protocols for two common reduction methods: sodium borohydride reduction and catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-PentanonePentan-2-oneC₅H₁₀O86.13101-1050.809
MethylamineMethanamineCH₅N31.06-6.30.662 (at 25°C)
N-methylpentan-2-amineN-methylpentan-2-amineC₆H₁₅N101.19118-120~0.752
N-methylpentan-2-amine hydrochlorideN-methylpentan-2-amine;hydrochlorideC₆H₁₆ClN137.65Not AvailableNot Available

Synthesis Pathway

The synthesis of N-methylpentan-2-amine hydrochloride proceeds in two main stages: the formation of the N-methylpentan-2-amine free base via reductive amination, and its subsequent conversion to the hydrochloride salt.

Synthesis_Pathway reagents 2-Pentanone + Methylamine intermediate Imine Intermediate reagents->intermediate Condensation reduction Reduction (e.g., NaBH4 or H2/Catalyst) intermediate->reduction free_base N-methylpentan-2-amine (Free Base) reduction->free_base hcl_salt N-methylpentan-2-amine Hydrochloride free_base->hcl_salt Protonation hcl HCl NaBH4_Workflow start Mix 2-Pentanone and Methylamine in Methanol stir Stir at Room Temperature (Imine Formation) start->stir cool Cool Reaction Mixture in Ice Bath stir->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 warm_rt Warm to Room Temperature and Stir add_nabh4->warm_rt quench Quench with Water warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation (N-methylpentan-2-amine) concentrate->purify form_hcl Dissolve in Ether and Add HCl in Ether purify->form_hcl isolate Isolate N-methylpentan-2-amine HCl by Filtration form_hcl->isolate H2_Workflow start Combine 2-Pentanone, Methylamine, and Catalyst in Ethanol hydrogenate Pressurize with H2 and Heat in Autoclave start->hydrogenate cool_filter Cool, Depressurize, and Filter to Remove Catalyst hydrogenate->cool_filter concentrate Concentrate Filtrate in vacuo cool_filter->concentrate purify Purify by Distillation (N-methylpentan-2-amine) concentrate->purify form_hcl Dissolve in Ether and Add HCl in Ether purify->form_hcl isolate Isolate N-methylpentan-2-amine HCl by Filtration form_hcl->isolate

The Stimulant Action of Methyl(pentan-2-yl)amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(pentan-2-yl)amine hydrochloride, also known as 1,3-dimethylbutylamine (DMBA), is a synthetic stimulant structurally related to methylhexanamine (DMAA). This document provides a comprehensive technical overview of its mechanism of action as a central nervous system stimulant. Based on available in vitro data, the primary mechanism of action for DMBA is the inhibition of the norepinephrine transporter (NET), with negligible effects on the dopamine transporter (DAT) and the serotonin transporter (SERT). Additionally, DMBA has been shown to be a weak partial agonist of the trace amine-associated receptor 1 (TAAR1). This guide summarizes the quantitative pharmacological data, details the experimental protocols used to derive this data, and provides visual representations of its molecular interactions and the workflows used to study them.

Introduction

This compound (DMBA) is an aliphatic amine that has been identified in various dietary supplements marketed for cognitive enhancement, weight loss, and improved athletic performance.[1] Its structural similarity to the banned stimulant 1,3-dimethylamylamine (DMAA) has raised significant safety concerns, as the pharmacological and toxicological profile of DMBA has not been extensively studied in humans.[2] Early animal studies from the 1940s indicated that DMBA possesses pressor effects, suggesting an influence on the cardiovascular system consistent with sympathomimetic amines.[1] This guide aims to consolidate the current scientific understanding of DMBA's mechanism of action at a molecular level, providing a technical resource for the research and drug development community.

Pharmacological Profile

The stimulant effects of DMBA are primarily attributed to its interaction with monoamine transporters and, to a lesser extent, with trace amine-associated receptors.

Monoamine Transporter Inhibition

In vitro studies have demonstrated that DMBA is a selective inhibitor of the norepinephrine transporter (NET). Its potency at the dopamine transporter (DAT) and the serotonin transporter (SERT) is significantly lower, indicating a primary noradrenergic mechanism of action.[3]

Table 1: Monoamine Transporter Inhibition Profile of 1,3-Dimethylbutylamine (DMBA) [3]

TransporterIC50 (µM)
Norepinephrine Transporter (NET)1.9
Dopamine Transporter (DAT)> 10
Serotonin Transporter (SERT)> 10

IC50: The half-maximal inhibitory concentration.

Trace Amine-Associated Receptor 1 (TAAR1) Activity

DMBA has been shown to act as a weak partial agonist at the human trace amine-associated receptor 1 (TAAR1). At high concentrations, it can elicit a partial response compared to the endogenous ligand, phenethylamine.

Table 2: TAAR1 Activation by 1,3-Dimethylbutylamine (DMBA)

ReceptorConcentration (µM)Efficacy (% of Phenethylamine Max)
TAAR130020%

Efficacy: The maximal response produced by the drug, expressed as a percentage of the maximal response produced by the full agonist phenethylamine.

Mechanism of Action Signaling Pathways

The primary stimulant effect of DMBA is mediated by its inhibition of norepinephrine reuptake. By blocking NET, DMBA increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. Its weak agonism at TAAR1 may also contribute to its overall pharmacological profile, though likely to a lesser extent given the high concentration required for activation.

DMBA_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release NET Norepinephrine Transporter (NET) NE_cytosol->NET Uptake Substrate NE_synapse Extracellular Norepinephrine NET->NE_synapse Reuptake TAAR1 TAAR1 DMBA_pre DMBA DMBA_pre->NET Inhibits DMBA_pre->TAAR1 Weakly Activates Adrenergic_R Adrenergic Receptors NE_synapse->Adrenergic_R Binds Postsynaptic_effect Increased Postsynaptic Signaling (Stimulant Effect) Adrenergic_R->Postsynaptic_effect Uptake_Inhibition_Workflow start Start culture Culture HEK293 cells with hNET, hDAT, or hSERT start->culture preincubate Pre-incubate cells with varying [DMBA] culture->preincubate add_radioligand Add [³H]-monoamine (NE, DA, or 5-HT) preincubate->add_radioligand incubate Incubate for uptake add_radioligand->incubate terminate Terminate uptake and wash incubate->terminate lyse Lyse cells and add scintillation cocktail terminate->lyse count Measure radioactivity (Scintillation Counter) lyse->count analyze Calculate IC50 values count->analyze end End analyze->end TAAR1_Activation_Workflow start Start plate_cells Plate HEK293T-hTAAR1 cells start->plate_cells add_compounds Add varying [DMBA] or [Phenethylamine] plate_cells->add_compounds incubate Incubate to allow cAMP accumulation add_compounds->incubate lyse_detect Lyse cells and add cAMP detection reagents incubate->lyse_detect measure_signal Measure signal (e.g., TR-FRET) lyse_detect->measure_signal analyze Calculate efficacy relative to Phenethylamine measure_signal->analyze end End analyze->end

References

N-methylpentan-2-amine HCl: A Technical Review of Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively detailing the biological and pharmacological properties of N-methylpentan-2-amine HCl is scarce. However, a significant body of research exists for the structurally similar and more widely known compound, 1,3-dimethylamylamine (DMAA), also known as methylhexanamine. Given the structural similarities, this document will primarily focus on the data available for DMAA as a surrogate to infer the potential effects of N-methylpentan-2-amine HCl, while clearly noting this extrapolation.

Executive Summary

N-methylpentan-2-amine HCl is a synthetic aliphatic amine. While direct research on this specific compound is limited, its structural analog, 1,3-dimethylamylamine (DMAA), has been studied for its sympathomimetic and central nervous system (CNS) stimulant effects. DMAA was originally developed as a nasal decongestant and later gained popularity as an ingredient in dietary and athletic performance supplements.[1][2] Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[3] It also exhibits inhibitory effects on the dopamine transporter (DAT).[3] These actions result in vasoconstriction, increased heart rate, and elevated blood pressure.[4][5] Pharmacokinetic studies in humans have characterized its oral absorption, distribution, and elimination.[1][6] This guide provides a comprehensive overview of the known biological activities and pharmacological effects of DMAA as a proxy for N-methylpentan-2-amine HCl, including available quantitative data, experimental methodologies, and visual representations of its mechanisms and study workflows.

Pharmacological Effects

The pharmacological effects of DMAA are primarily attributed to its sympathomimetic properties, which mimic the effects of the sympathetic nervous system.

Cardiovascular Effects

Oral administration of DMAA has been shown to induce dose-dependent increases in blood pressure.[4] A single oral dose of 50-75 mg can significantly elevate systolic blood pressure.[7] However, a 25 mg dose has been observed to have minimal impact on resting heart rate, blood pressure, or body temperature.[1][6] The vasoconstrictive properties of DMAA are the likely cause of these hypertensive effects.[4][5]

Central Nervous System Effects

As a CNS stimulant, DMAA is reported to enhance alertness and concentration.[7] These effects are consistent with its ability to increase the synaptic concentration of norepinephrine, a key neurotransmitter in regulating attention and arousal.

Mechanism of Action

DMAA is classified as an indirect sympathomimetic amine.[1] Its primary mechanism involves the modulation of monoamine neurotransmitter transporters.

Norepinephrine Transporter (NET) Inhibition

The most significant pharmacological action of DMAA is the inhibition of the norepinephrine transporter (NET).[3] By blocking NET, DMAA prevents the reuptake of norepinephrine from the synapse, leading to a prolonged and amplified noradrenergic signal. This increased norepinephrine activity is responsible for the observed cardiovascular and CNS stimulant effects.

Dopamine Transporter (DAT) Inhibition

In addition to its effects on NET, DMAA has also been shown to be a competitive inhibitor of the dopamine transporter (DAT).[3][5] While its affinity for DAT is lower than for NET, this inhibition contributes to an increase in synaptic dopamine levels, which may play a role in its stimulant properties.[3]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa Dopamine dat DAT dopa->dat d_receptor Dopamine Receptor dopa->d_receptor Binds norepi Norepinephrine net NET norepi->net n_receptor Norepinephrine Receptor norepi->n_receptor Binds dat->dopa Reuptake net->norepi Reuptake dmaa N-methylpentan-2-amine (as DMAA) dmaa->dat Inhibits Reuptake dmaa->net Inhibits Reuptake

Proposed Mechanism of Action of N-methylpentan-2-amine (as DMAA).

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic and pharmacodynamic studies of DMAA.

Table 1: Pharmacokinetic Parameters of a Single 25 mg Oral Dose of DMAA in Men
ParameterMean Value (± SD)UnitReference
Oral Clearance20.02 (± 5)L/hr[1][6]
Volume of Distribution236 (± 38)L[1][6]
Terminal Half-life (t½)8.45 (± 1.9)hr[1][6]
Time to Peak Concentration (Tmax)3 - 5hr[1]
Peak Plasma Concentration (Cmax)~70ng/mL[1][6]
Lag Time0.14 (± 0.13)hr[1][6]
Table 2: Cardiovascular Effects of DMAA at Different Oral Doses
DoseChange in Systolic Blood PressureChange in Diastolic Blood PressureChange in Heart RateReference
25 mgNo significant changeNo significant changeNo significant change[1][8]
50 mg↑ ~7 mmHgNot specifiedNo significant change[8]
75 mg↑ ~16 mmHgNot specifiedNot specified[8]
75 mg + 250 mg Caffeine↑ ~17%Not specifiedNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of DMAA.

Human Pharmacokinetic and Physiological Study

This protocol outlines a typical clinical study to determine the pharmacokinetic profile and physiological responses to oral DMAA administration.[1][6]

  • Subject Recruitment: Healthy male volunteers are recruited after providing written informed consent. Participants typically undergo a health screening and are instructed to refrain from strenuous exercise and the use of other supplements for a specified period before the study.[1][9]

  • Dosing and Administration: Following an overnight fast, subjects receive a single oral dose of DMAA (e.g., 25 mg) in capsule form.[1][6]

  • Sample Collection: Blood samples are collected at multiple time points before and up to 24 hours after DMAA ingestion.[1][6]

  • Physiological Monitoring: Resting heart rate, blood pressure, and body temperature are measured at regular intervals corresponding with blood sample collection.[1]

  • Plasma Analysis: Plasma is separated from blood samples and analyzed for DMAA concentration using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1][6]

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, Tmax, and Cmax are calculated from the plasma concentration-time data. Physiological data are analyzed for significant changes over time.[1]

Pharmacokinetic_Study_Workflow start Start screening Subject Screening & Informed Consent start->screening fasting Overnight Fasting (≥8 hours) screening->fasting dosing Oral Administration of DMAA Capsule (25 mg) fasting->dosing monitoring Serial Monitoring (0-24h) dosing->monitoring blood_draw Blood Sampling monitoring->blood_draw phys_measure Physiological Measurements (HR, BP, Temp) monitoring->phys_measure analysis Sample & Data Analysis blood_draw->analysis phys_measure->analysis hplc HPLC-MS Analysis of Plasma DMAA analysis->hplc pk_pd Pharmacokinetic & Physiological Data Analysis analysis->pk_pd end End analysis->end

Workflow for a Human Pharmacokinetic and Physiological Study of DMAA.
In Vitro Dopamine Transporter (DAT) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibitory effect of a compound on the dopamine transporter.[3]

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate growth medium.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight to form a confluent monolayer.

  • Compound Incubation: The growth medium is removed, and cells are washed. The test compound (DMAA) at various concentrations is then added to the wells and incubated for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Radioligand Uptake: A solution containing a radiolabeled dopamine analog (e.g., ³H-DA) is added to the wells, and the uptake is allowed to proceed for a short period (e.g., 10 minutes).

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

  • Data Analysis: The inhibitory concentration (IC₅₀) of the test compound is determined by plotting the percentage of inhibition of radioligand uptake against the concentration of the compound. Non-specific uptake is determined in the presence of a known potent DAT inhibitor like cocaine.[3]

Toxicology and Safety Concerns

The use of DMAA in dietary supplements has raised significant safety concerns, leading to its ban in several countries.[1] Adverse events reported in association with DMAA-containing products include cardiovascular problems such as increased blood pressure, shortness of breath, tightening in the chest, and in severe cases, heart attack and cerebral hemorrhage.[2][4] The stimulant effects may also pose risks for individuals with underlying cardiovascular conditions, glaucoma, or those scheduled for surgery.[10] The LD₅₀ in animal studies has been reported as 39 mg/kg for intravenous administration and 185 mg/kg for intraperitoneal administration.[6]

Conclusion

While specific data on N-methylpentan-2-amine HCl is lacking, the extensive research on its close structural analog, 1,3-dimethylamylamine (DMAA), provides a strong basis for understanding its likely pharmacological profile. As an indirect sympathomimetic, its primary mechanism of action is the inhibition of norepinephrine and, to a lesser extent, dopamine transporters. This leads to pronounced cardiovascular and CNS stimulant effects. The quantitative data from human studies highlight a dose-dependent increase in blood pressure. The detailed experimental protocols provide a framework for future research and validation. Given the significant safety concerns and regulatory actions against DMAA, any use or further development of N-methylpentan-2-amine HCl would necessitate rigorous preclinical and clinical safety evaluations.

References

The Genesis of Aliphatic Amine Hydrochlorides: A Technical Guide to Their Historical Context and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mid-19th century marked a pivotal era in organic chemistry, witnessing the groundbreaking discovery and synthesis of aliphatic amines. This technical guide delves into the historical context surrounding the initial isolation and characterization of aliphatic amine hydrochlorides, compounds that have become fundamental building blocks in modern drug development. We will explore the pioneering work of Charles-Adolphe Wurtz and August Wilhelm von Hofmann, detailing their original experimental protocols and the quantitative data that laid the foundation for our understanding of these crucial molecules. This guide also presents a logical framework for the early synthetic pathways and the fundamental principles of their formation and analysis.

Historical Context: The Dawn of Organic Synthesis

The 1840s and 1850s were a period of intense investigation into the nature of organic compounds. Chemists were beginning to unravel the structures of molecules and develop methods for their artificial synthesis, moving away from the doctrine of vitalism which held that organic compounds could only be produced by living organisms. It was within this revolutionary scientific landscape that the study of "volatile organic bases" or "compound ammonias" took center stage.

Charles-Adolphe Wurtz and the First Synthetic Amines (1849)

In 1849, the French chemist Charles-Adolphe Wurtz reported the first successful synthesis of simple aliphatic amines, namely methylamine and ethylamine.[1][2] His work, published in the Comptes rendus de l'Académie des Sciences, provided conclusive evidence that ammonia could be alkylated, opening a new chapter in the understanding of organic bases.[1] Wurtz's discovery was a crucial step in establishing the "ammonia type" theory, which classified organic compounds based on their relationship to simpler inorganic molecules like ammonia.

August Wilhelm von Hofmann and the Systematic Study of Amines

Building upon Wurtz's discovery, the German chemist August Wilhelm von Hofmann conducted extensive and systematic investigations into the synthesis and properties of a wide range of aliphatic amines.[3] In his seminal 1850 paper, "Researches regarding the molecular constitution of the volatile organic bases," published in the Philosophical Transactions of the Royal Society, Hofmann detailed the preparation of primary, secondary, and tertiary amines by reacting alkyl halides with ammonia.[4][5][6] His meticulous work established the structural relationships between these different classes of amines and ammonia, solidifying the concept of a homologous series of organic bases.

Foundational Experimental Protocols

The experimental methods employed by Wurtz and Hofmann, though rudimentary by modern standards, were ingeniously designed for the equipment available at the time. The formation of the hydrochloride salt was a critical step for the isolation, purification, and characterization of these volatile and often gaseous amines.

Wurtz's Synthesis of Ethylamine and its Hydrochloride (1849)

Wurtz's synthesis involved the reaction of ethyl isocyanate with potassium hydroxide. The resulting ethylamine was a volatile gas that was collected and characterized. To facilitate its handling and analysis, Wurtz converted the gaseous amine into its crystalline hydrochloride salt.

Experimental Protocol:

  • Reaction: Ethyl isocyanate was heated with a concentrated solution of potassium hydroxide.

  • Distillation: The volatile ethylamine gas was distilled from the reaction mixture.

  • Gas Collection: The evolved gas was passed through a series of tubes, including one containing potassium hydroxide to remove any water and unreacted starting materials.

  • Hydrochloride Formation: The purified ethylamine gas was then passed into a solution of hydrochloric acid.

  • Isolation: The resulting solution was evaporated, yielding crystalline ethylamine hydrochloride.

Hofmann's Synthesis of Diethylamine and its Hydrochloride (1850)

Hofmann's method for producing a mixture of amines involved the reaction of an alkyl halide with ammonia in a sealed tube under pressure. He then separated the resulting primary, secondary, and tertiary amines. The hydrochloride salts were instrumental in their separation and purification.

Experimental Protocol:

  • Reaction: Ethyl bromide was heated with an alcoholic solution of ammonia in a sealed glass tube at high temperatures.

  • Separation of Free Amines: The resulting mixture of amine hydrobromides was treated with a strong base (e.g., sodium hydroxide) to liberate the free amines.

  • Fractional Distillation: The mixture of free amines (ethylamine, diethylamine, and triethylamine) was separated by fractional distillation based on their different boiling points.

  • Hydrochloride Formation: To purify a specific amine, such as diethylamine, the corresponding fraction was collected and treated with hydrochloric acid.

  • Crystallization: The diethylamine hydrochloride was then isolated by crystallization from a suitable solvent.

Quantitative Data from Early Discoveries

The quantitative analysis performed by these early chemists was crucial for establishing the elemental composition and molecular formulas of the newly synthesized compounds.

CompoundDiscoverer(s)YearReported Melting Point (°C)Reported Boiling Point (°C)Solubility (in water)Notes
Methylamine HydrochlorideWurtz1849~225-230-Very solubleWurtz described it as crystalline plates. Modern data confirms a melting point in the range of 227-231 °C.
Ethylamine HydrochlorideWurtz1849~108-Very solubleDescribed as deliquescent crystals. Modern data reports a melting point of 109-111 °C.
Diethylamine HydrochlorideHofmann1850~222-224-Very solubleHofmann characterized it as long, needle-like crystals. Modern data shows a melting point of 223-227 °C.

Early Analytical and Characterization Methods

In the mid-19th century, the tools available for chemical analysis were limited. The primary methods for characterizing new compounds included:

  • Elemental Analysis: Combustion analysis to determine the percentage of carbon, hydrogen, and nitrogen. This was a cornerstone of establishing the empirical formula.

  • Salt Formation and Analysis: The formation of crystalline salts, such as hydrochlorides and platinichlorides, was a key method for purification and gravimetric analysis. The well-defined crystalline nature of these salts allowed for accurate determination of their composition.

  • Boiling Point and Melting Point Determination: These physical constants were important indicators of purity.

  • Vapor Density Measurements: This technique was used to estimate the molecular weight of volatile compounds.

Logical Relationships and Experimental Workflows

The discovery and characterization of aliphatic amine hydrochlorides followed a logical progression from synthesis to purification and analysis.

Discovery_Workflow cluster_synthesis Synthesis of Free Amine cluster_isolation Isolation & Purification cluster_hydrochloride Hydrochloride Formation cluster_analysis Characterization Wurtz_Method Wurtz's Method (Ethyl Isocyanate + KOH) Distillation Distillation of Volatile Amine Wurtz_Method->Distillation Hofmann_Method Hofmann's Method (Alkyl Halide + Ammonia) Base_Treatment Treatment with Strong Base Hofmann_Method->Base_Treatment HCl_Addition Addition of Hydrochloric Acid Distillation->HCl_Addition Fractional_Distillation Fractional Distillation of Amine Mixture Base_Treatment->Fractional_Distillation Fractional_Distillation->HCl_Addition Crystallization Crystallization of Amine Hydrochloride HCl_Addition->Crystallization Elemental_Analysis Elemental Analysis Crystallization->Elemental_Analysis Physical_Properties Melting/Boiling Point Crystallization->Physical_Properties

Caption: General workflow for the 19th-century synthesis and characterization of aliphatic amine hydrochlorides.

Role in Early Drug Development and Physiological Studies

While the concept of specific signaling pathways and receptor-targeted drug design was non-existent in the 19th century, the physiological effects of newly discovered compounds were of great interest. Early toxicological and pharmacological studies were often descriptive, noting the observable effects on living organisms.

Information on the specific physiological actions of simple aliphatic amines from this period is scarce in readily available literature. However, the study of alkaloids (naturally occurring amines) was a significant area of research, and the synthetic amines were seen as simpler analogs that could help in understanding the properties of these more complex molecules. The ability to form water-soluble hydrochloride salts was a critical enabling feature for any potential medicinal application, as it allowed for the preparation of injectable solutions and facilitated administration. The true impact of aliphatic amine hydrochlorides in drug development would be realized much later, with the advent of medicinal chemistry and the understanding of structure-activity relationships.

Conclusion

The discovery of aliphatic amines and their hydrochlorides by Charles-Adolphe Wurtz and August Wilhelm von Hofmann was a landmark achievement in the history of organic chemistry. Their meticulous experimental work not only introduced a new class of organic compounds but also provided the foundational synthetic and analytical techniques that would be refined and expanded upon by future generations of chemists. The conversion of volatile and reactive amines into stable, crystalline hydrochlorides was a crucial step that enabled their proper characterization and handling. While their immediate application in medicine was limited by the nascent state of pharmacology, the principles established in the mid-19th century laid the essential groundwork for the development of the vast array of amine-containing pharmaceuticals that are indispensable today. This historical perspective provides valuable context for modern researchers, highlighting the ingenuity and perseverance of the pioneers who first charted this fundamental area of chemical science.

References

Advancing CNS Disorder Research: A Technical Guide to Emerging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of promising research applications in the field of Central Nervous System (CNS) disorders. It details advanced experimental models, key signaling pathways, and innovative therapeutic strategies, presenting a comprehensive resource for accelerating the discovery of novel treatments for neurodegenerative and neuropsychiatric conditions.

Advanced In Vitro and In Vivo Models for CNS Disorders

The development of sophisticated preclinical models that more accurately recapitulate human CNS pathology is paramount for translational research. Current cutting-edge approaches are moving beyond traditional 2D cell cultures to embrace three-dimensional and complex multi-cellular systems.

Induced Pluripotent Stem Cell (iPSC)-Derived Neural Cultures

Patient-derived iPSCs offer an unparalleled opportunity to model the specific genetic background of CNS disorders. These cells can be differentiated into various neural cell types, including neurons and glial cells, providing a platform for disease modeling and drug screening.

Experimental Protocol: Differentiation of iPSCs into Mixed Neuronal and Glial Cultures

This protocol outlines the differentiation of human iPSCs into a mixed culture of neurons and glia.

  • Embryoid Body (EB) Formation:

    • Culture hiPSCs to 80-90% confluency.

    • Treat with a cell dissociation reagent to lift colonies.

    • Transfer colony fragments to an ultra-low attachment plate in EB formation medium supplemented with a ROCK inhibitor (e.g., Y-27632) to promote cell survival.

    • Incubate for 24-48 hours to allow EB formation.

  • Neural Induction:

    • Transfer EBs to a new low-attachment plate containing neural induction medium. This medium typically contains dual SMAD inhibitors (e.g., Noggin and SB431542) to direct differentiation towards the neural lineage.

    • Culture for 5-7 days, changing the medium every other day.

  • Neural Stem Cell (NSC) Expansion:

    • Dissociate the resulting neural rosettes into single cells.

    • Plate the NSCs onto a coated surface (e.g., Geltrex or Matrigel) in NSC expansion medium containing growth factors like EGF and bFGF.

    • Expand the NSCs for several passages to generate a sufficient number of cells.

  • Neuronal and Glial Differentiation:

    • Plate the NSCs on a suitable coating matrix (e.g., poly-L-ornithine and laminin).

    • Culture in a neural differentiation medium, which typically lacks EGF and bFGF and may contain factors like BDNF, GDNF, and dibutyryl-cAMP to promote neuronal maturation.

    • For astrocyte differentiation, culture NSCs in an astrocyte differentiation medium containing serum (e.g., FBS).

    • For oligodendrocyte differentiation, specific growth factors such as PDGF-AA, IGF-1, and T3 are required.

    • For a mixed culture, a sequential or combined addition of differentiation factors can be employed. A common approach is to first differentiate for a period in neuronal differentiation medium, followed by a switch to a medium that also supports glial cell survival and maturation.

Cerebral Organoids

Cerebral organoids are 3D, self-organizing structures derived from pluripotent stem cells that mimic the early stages of human brain development. They provide a unique model to study complex cell-cell interactions and developmental processes in both healthy and diseased states.

Experimental Protocol: Cerebral Organoid Culture

This protocol details the generation of cerebral organoids from human pluripotent stem cells (hPSCs).

  • Embryoid Body (EB) Formation:

    • Dissociate hPSCs into a single-cell suspension.

    • Plate a defined number of cells (e.g., 9,000 cells/well) in a 96-well ultra-low attachment, round-bottom plate in EB formation medium containing a ROCK inhibitor.

    • Incubate for 2 days to allow the formation of uniform EBs.

  • Neural Induction:

    • Transfer the EBs to a 24-well ultra-low attachment plate containing neural induction medium.

    • Culture for 5 days to promote the formation of the neuroectoderm.

  • Matrigel Embedding and Expansion:

    • Transfer the neuroectodermal tissues to a droplet of Matrigel on a strip of Parafilm.

    • Incubate for 20 minutes at 37°C to allow the Matrigel to solidify.

    • Transfer the embedded organoids to a spinning bioreactor or an orbital shaker containing cerebral organoid differentiation medium. This provides enhanced nutrient and oxygen exchange.

  • Long-term Maturation:

    • Continue to culture the organoids in the bioreactor or on the shaker for weeks to months.

    • Change the medium every 3-4 days. During this time, the organoids will expand and develop distinct brain regions.

Key Signaling Pathways in CNS Disorders

Understanding the molecular signaling pathways that are dysregulated in CNS disorders is crucial for identifying novel therapeutic targets.

Microglial Activation in Alzheimer's Disease

Chronic neuroinflammation, driven by the activation of microglia, is a key pathological feature of Alzheimer's disease (AD). Several signaling pathways are implicated in this process.[1][2]

Diagram: Microglial Activation Signaling in AD

Microglial_Activation_AD cluster_extracellular Extracellular cluster_microglia Microglia Abeta Amyloid-beta (Aβ) Aggregates TLR4 TLR4 Abeta->TLR4 ATP ATP P2X7R P2X7R ATP->P2X7R CX3CL1 CX3CL1 (Fractalkine) CX3CR1 CX3CR1 CX3CL1->CX3CR1 NFkB NF-κB Pathway TLR4->NFkB activates NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 activates ROS Reactive Oxygen Species P2X7R->ROS generates DAP12 DAP12 CX3CR1->DAP12 signals through Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces Chemokines Chemokines NFkB->Chemokines induces NLRP3->Cytokines activates Caspase-1 to process pro-IL-1β PI3K PI3K/Akt Pathway DAP12->PI3K activates Phagocytosis Phagocytosis PI3K->Phagocytosis promotes Survival Cell Survival PI3K->Survival promotes

Caption: Signaling pathways in microglial activation in Alzheimer's disease.

NMDA Receptor Signaling in Synaptic Plasticity

N-methyl-D-aspartate (NMDA) receptor-dependent synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is fundamental for learning and memory. Dysregulation of this process is implicated in numerous CNS disorders.

Diagram: NMDA Receptor-Mediated LTP Induction

NMDAR_LTP cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR binds NMDAR NMDAR Glutamate->NMDAR binds AMPAR->NMDAR Depolarization removes Mg2+ block CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates PKC PKC NMDAR->PKC Ca2+ influx activates PKA PKA NMDAR->PKA Ca2+ influx activates AMPAR_trafficking AMPAR Trafficking to Synapse CaMKII->AMPAR_trafficking phosphorylates AMPARs and promotes insertion PKC->AMPAR_trafficking promotes CREB CREB PKA->CREB activates GeneExpression Gene Expression & Protein Synthesis CREB->GeneExpression regulates GeneExpression->AMPAR_trafficking provides new receptors

Caption: Simplified signaling cascade for NMDA receptor-dependent LTP.

Innovative Therapeutic Strategies

The development of novel therapeutic modalities is essential to address the unmet medical needs in CNS disorders. Nanoparticle-based drug delivery and gene therapies are at the forefront of these efforts.

Nanoparticle-Mediated Drug Delivery to the CNS

The blood-brain barrier (BBB) represents a major obstacle to the delivery of therapeutics to the brain. Nanoparticles, such as liposomes and polymeric nanoparticles, can be engineered to overcome this barrier and deliver drugs to their target sites within the CNS.

Experimental Protocol: Formulation of PLGA Nanoparticles for CNS Drug Delivery

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA polymer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If encapsulating a hydrophobic drug, dissolve it in this organic phase as well.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating. This creates an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles is influenced by the sonication power and duration.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the PLGA polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug. This is typically done by repeated cycles of centrifugation and resuspension.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) with a cryoprotectant (e.g., sucrose or trehalose) to obtain a dry powder.

Diagram: Workflow for Nanoparticle-Mediated CNS Drug Delivery

Nanoparticle_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Administration & Targeting Drug Therapeutic Agent Formulation Encapsulation/ Formulation Drug->Formulation Polymer Biocompatible Polymer (e.g., PLGA) Polymer->Formulation NP Drug-Loaded Nanoparticle Formulation->NP Admin Systemic Administration (e.g., Intravenous Injection) NP->Admin BBB Blood-Brain Barrier Admin->BBB Crossing BBB Transcytosis BBB->Crossing Target Targeting CNS Cells (Neurons, Glia) Crossing->Target Release Drug Release Target->Release

Caption: Workflow for nanoparticle-mediated drug delivery to the CNS.

Quantitative Analysis of Preclinical Therapeutic Efficacy

The rigorous evaluation of novel therapeutics in preclinical models is essential for their translation to the clinic. The following tables summarize quantitative data from preclinical studies of promising therapeutic strategies for several CNS disorders.

Table 1: Preclinical Efficacy of Alpha-Synuclein Targeted Therapies in Parkinson's Disease Models

Therapeutic AgentModelRoute of AdministrationKey OutcomesReference
Anti-α-synuclein Antibody (BIIB054)AAV-α-synuclein rat modelIntravenousReduction of α-synuclein pathology[3]
Passive ImmunizationTransgenic α-synuclein miceIntraperitonealLowered intracellular α-synuclein aggregates and rescued motor dysfunction[4]
Ambroxol (GCase chaperone)--Increases GCase levels, which can reduce α-synuclein[5]

Table 2: Preclinical Efficacy of Huntingtin-Lowering Therapies in Huntington's Disease Models

Therapeutic AgentModelRoute of AdministrationKey OutcomesReference
Antisense Oligonucleotide (ASO)YAC128 mouse modelIntracerebroventricularAmelioration of behavioral deficits[6][7]
ASO (IONIS-HTTRx)R6/2 mouse modelIntracerebroventricularDose-dependent reduction of mutant huntingtin[8]
Small Molecule Inhibitors (SPI-24, SPI-77)BACHD mouse modelSubcutaneous or OralDelayed disease deterioration[9]
Anti-Htt shRNA (AAV5-mediated)R6/1 transgenic miceIntrastriatalLowered mutant HTT mRNA by 78% and protein by 28%[10]

Table 3: Preclinical Efficacy of Therapeutics in Amyotrophic Lateral Sclerosis (ALS) Models

Therapeutic AgentModelRoute of AdministrationKey OutcomesReference
Antisense Oligonucleotide (Tofersen)SOD1G93A rat modelIntrathecalIncreased survival by up to 64 days[11]
Next-generation SOD1 ASOsSOD1G93A mice and rats-Extended survival by >50 days in rats and almost 40 days in mice[12]
AKV9 (formerly NU-9)SOD1G93A mouse upper motor neurons (in vitro)-Improved UMN health more effectively than riluzole or edaravone[2][13]
Anti-miR-155SOD1(G93A) miceIntraventricularExtended survival by 10 days and disease duration by 15 days (38%)[14]

Biomarker Discovery and Application

The identification and validation of reliable biomarkers are critical for early diagnosis, monitoring disease progression, and as surrogate endpoints in clinical trials.

Diagram: Workflow for Proteomics-Based Biomarker Discovery

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample Sample Collection (e.g., CSF, Plasma) Proteomics Untargeted Proteomics (e.g., Mass Spectrometry) Sample->Proteomics DataAnalysis Bioinformatics & Statistical Analysis Proteomics->DataAnalysis Candidates Candidate Biomarkers DataAnalysis->Candidates Targeted Targeted Proteomics (e.g., MRM, PRM) Candidates->Targeted Verification Verification in Larger Cohorts Targeted->Verification Clinical Clinical Validation (Sensitivity, Specificity) Verification->Clinical Validated Validated Biomarker Clinical->Validated

Caption: A typical workflow for the discovery and validation of protein biomarkers.

Conclusion

The research landscape for CNS disorders is rapidly evolving, driven by innovations in disease modeling, a deeper understanding of molecular pathways, and the development of novel therapeutic strategies. The integration of these advanced methodologies holds the promise of accelerating the translation of basic research discoveries into effective treatments for patients with these devastating conditions. This guide serves as a foundational resource for professionals in the field, providing both the conceptual framework and the practical details necessary to harness these powerful new tools.

References

An In-depth Technical Guide to Methyl(pentan-2-yl)amine Hydrochloride: Synonyms, Properties, and Synthetic and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl(pentan-2-yl)amine hydrochloride, a compound of interest in various scientific domains. This document collates its nomenclature, physicochemical properties, synthetic methodologies, and known biological activities, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and databases. A clear understanding of this nomenclature is crucial for accurate identification and information retrieval.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name N-methylpentan-2-amine;hydrochloride[1]
CAS Number 130985-80-7[1][2]
Synonyms This compound[1]
N-Methyl-2-pentanamine hydrochloride[2]
2-N-Methylaminopentane hydrochloride[2]
N-methyl-N-(1-methylbutyl)amine hydrochloride[1]
Molecular Formula C₆H₁₆ClN[1]
InChI Key AOMLOTWGVLUDQZ-UHFFFAOYSA-N[1][2]
European Community (EC) Number 834-876-8[1]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 137.65 g/mol [1][3]
Melting Point 150-175°C[4]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[4]
Appearance White to Pale Beige Solid[4]
Predicted XlogP 1.5[5]
Predicted Boiling Point 110.7 ± 8.0 °C at 760 mmHg

Synthesis and Experimental Protocols

The primary synthetic route to Methyl(pentan-2-yl)amine and its hydrochloride salt is through reductive amination.

General Experimental Protocol for Reductive Amination

Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of N-methylpentan-2-amine, this typically involves the reaction of 2-pentanone with methylamine.

Workflow for Reductive Amination

Ketone 2-Pentanone Imine Imine Intermediate Ketone->Imine Amine Methylamine Amine->Imine Product N-methylpentan-2-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product FinalProduct Methyl(pentan-2-yl)amine hydrochloride Product->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

A generalized workflow for the synthesis of this compound via reductive amination.

Methodology:

  • Imine Formation: 2-Pentanone is reacted with methylamine in a suitable solvent. This reaction is often carried out under mildly acidic conditions to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This selectively reduces the imine to the secondary amine, N-methylpentan-2-amine.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

  • Purification: The final product is typically purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

This compound is known to act as a stimulant, primarily through its interaction with monoamine neurotransmitter systems. It has also been shown to have affinity for the sigma-1 receptor.

Interaction with Dopamine and Norepinephrine Transporters

The compound is believed to increase the synaptic levels of dopamine and norepinephrine. This can occur through inhibition of the respective transporters (DAT and NET) or by acting as a substrate for these transporters, leading to reverse transport.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MPA Methyl(pentan-2-yl)amine hydrochloride DAT Dopamine Transporter (DAT) MPA->DAT Inhibits/Acts as Substrate NET Norepinephrine Transporter (NET) MPA->NET Inhibits/Acts as Substrate DA_vesicle Dopamine Vesicles SynapticCleft Increased Dopamine & Norepinephrine DA_vesicle->SynapticCleft Release NE_vesicle Norepinephrine Vesicles NE_vesicle->SynapticCleft Release DA_receptor Dopamine Receptors SynapticCleft->DA_receptor NE_receptor Norepinephrine Receptors SynapticCleft->NE_receptor Signaling Downstream Signaling (e.g., cAMP pathway) DA_receptor->Signaling NE_receptor->Signaling

Proposed mechanism of action on monoamine transporters.
Sigma-1 Receptor Interaction

Methyl(pentan-2-yl)amine has been shown to have a binding affinity (Ki) of 120 ± 15 nM for the sigma-1 receptor. Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating calcium signaling and neuronal plasticity.[6] Ligand binding to the sigma-1 receptor can influence a variety of downstream signaling pathways.

cluster_cell Neuron MPA Methyl(pentan-2-yl)amine hydrochloride Sigma1R Sigma-1 Receptor (Endoplasmic Reticulum) MPA->Sigma1R Binds (Ki = 120 nM) CaSignaling Ca²⁺ Signaling Modulation Sigma1R->CaSignaling NeuronalPlasticity Neuronal Plasticity Sigma1R->NeuronalPlasticity

Interaction with the sigma-1 receptor and potential downstream effects.

Analytical Methodologies

The quantification and characterization of this compound in various matrices are essential for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of amines.

General HPLC Protocol

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

Table 3: General HPLC Parameters for Amine Analysis

ParameterDescription
Column C18 reversed-phase column
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV detection is often challenging for simple amines due to the lack of a strong chromophore. Derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) can be employed for enhanced sensitivity. Alternatively, mass spectrometry (LC-MS) provides high selectivity and sensitivity without the need for derivatization.
Flow Rate Typically 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

Experimental Workflow for HPLC Analysis

Sample Sample Preparation (e.g., extraction, dilution) Derivatization Derivatization (Optional) (e.g., with Dansyl Chloride) Sample->Derivatization HPLC HPLC System (Pump, Injector, Column) Derivatization->HPLC Detector Detection (UV or Mass Spectrometry) HPLC->Detector Data Data Acquisition and Analysis Detector->Data

References

Methodological & Application

Synthesis of Methyl(pentan-2-yl)amine Hydrochloride: Application Notes and Protocols for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Methyl(pentan-2-yl)amine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and a tool for investigating the pharmacology of monoamine systems.

This compound, a secondary amine salt, is of significant interest in neuropharmacology and medicinal chemistry due to its structural similarity to known sympathomimetic amines and monoamine reuptake inhibitors. Its synthesis is a critical step for further investigation into its biological activities and potential as a scaffold for novel therapeutics. The primary route for its preparation is through the reductive amination of 2-pentanone with methylamine.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name N-methylpentan-2-amine hydrochloride
CAS Number 130985-80-7
Molecular Formula C₆H₁₆ClN
Molecular Weight 137.65 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol
Table 2: Summary of a Typical Reductive Amination Synthesis
ParameterValue
Starting Materials 2-Pentanone, Methylamine hydrochloride, Sodium borohydride
Solvent Methanol
Reaction Time 12-24 hours
Reaction Temperature Room Temperature (20-25 °C)
Typical Yield 60-75%
Purification Method Acid-base extraction followed by crystallization
Purity (by GC-MS) >98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details a one-pot reductive amination of 2-pentanone using methylamine hydrochloride and sodium borohydride as the reducing agent.

Materials:

  • 2-Pentanone (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (e.g., 2M aqueous solution)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 20 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Acid-Base Extraction: To the aqueous residue, add a sufficient amount of a strong base, such as a 2M sodium hydroxide solution, to achieve a pH greater than 12. This will deprotonate the amine hydrochloride, yielding the free amine. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude free amine as an oil.

  • Salt Formation and Crystallization: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction One-Pot Reductive Amination cluster_workup Work-up and Purification start 2-Pentanone + Methylamine HCl in Methanol imine Imine Formation start->imine 30 min, RT reduction Reduction with Sodium Borohydride imine->reduction 0-20 °C product Methyl(pentan-2-yl)amine (in solution) reduction->product 12-24h, RT quench Quench with Water product->quench concentrate Remove Methanol quench->concentrate extract Acid-Base Extraction concentrate->extract dry Dry Organic Layer extract->dry salt HCl Salt Formation dry->salt isolate Filter and Dry salt->isolate

Caption: Workflow for the synthesis and purification of this compound.

Postulated Signaling Pathway

Methyl(pentan-2-yl)amine, due to its structural characteristics, is hypothesized to act as a monoamine releasing agent. This class of compounds typically interacts with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the synaptic concentration of these neurotransmitters.

Signaling_Pathway Postulated Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPA Methyl(pentan-2-yl)amine DAT Dopamine Transporter (DAT) MPA->DAT Enters via Transporter VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MPA->VMAT2 Inhibits Vesicular Uptake DA_cytosol Cytosolic Dopamine DAT->DA_cytosol Reverses Transport DA_vesicle Dopamine Vesicle DA_vesicle->DA_cytosol Release from Vesicles DA_synapse Synaptic Dopamine DA_cytosol->DA_synapse Efflux via DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds response Postsynaptic Response DA_receptor->response Activates

Caption: Postulated mechanism of Methyl(pentan-2-yl)amine as a dopamine releasing agent.

Application Notes and Protocols for the Analytical Detection of Aliphatic Amines in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aliphatic amines are a class of organic compounds derived from ammonia by replacing one or more hydrogen atoms with alkyl groups. They are involved in numerous biological processes and can serve as biomarkers for various physiological and pathological states. The accurate and sensitive quantification of these amines in complex biological matrices such as blood, urine, and tissue is crucial for clinical diagnostics, biomedical research, and drug development. However, their analysis is often challenging due to their high polarity, volatility, and lack of strong chromophores or fluorophores. This document provides detailed application notes and protocols for the determination of aliphatic amines using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Capillary Electrophoresis (CE) with laser-induced fluorescence detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aliphatic amines, derivatization is typically required to increase their volatility and thermal stability, and to improve chromatographic peak shape and detection sensitivity.[1]

Application Note: GC-MS Analysis of Short-Chain Aliphatic Amines using PFBOC Derivatization

This method is suitable for the highly sensitive determination of low molecular weight short-chain aliphatic amines (SCAAs) in aqueous biological samples. Derivatization with pentafluorobenzoyl chloride (PFBOC) converts the polar amines into less polar, more volatile derivatives with excellent electron-capturing properties, making them ideal for GC-MS analysis.[2][3]

Experimental Workflow: GC-MS with PFBOC Derivatization

GC_MS_Workflow Sample Biological Sample (e.g., Urine, Plasma) Prep Sample Preparation (e.g., LLE, SPE) Sample->Prep Isolate Amines Deriv In-Syringe Derivatization with PFBOC Prep->Deriv pH 10.5 Buffer Extract Immersed Solvent Microextraction Deriv->Extract Concentrate Derivatives GCMS GC-MS Analysis Extract->GCMS Injection Data Data Acquisition & Quantification GCMS->Data Detection

Figure 1. General workflow for GC-MS analysis of aliphatic amines.
Protocol: PFBOC Derivatization for GC-MS Analysis[2][3]

1. Reagents and Materials:

  • Pentafluorobenzoyl chloride (PFBOC)

  • Bicarbonate buffer (pH 10.5)

  • Extraction solvent (e.g., isooctane)

  • Sodium chloride

  • Biological sample (e.g., urine, plasma)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation and Derivatization:

  • Place an aliquot of the biological sample into a sample vial.

  • Add bicarbonate buffer to adjust the pH to 10.5.

  • Add NaCl to saturate the aqueous phase, which enhances extraction efficiency.

  • Add the PFBOC reagent (dissolved in an appropriate solvent).

  • Vortex the mixture to facilitate the derivatization reaction. The reaction is typically fast.

  • Incubate the mixture. Optimization of time and temperature may be required, but it is often performed at room temperature.

3. Extraction:

  • Perform immersed solvent microextraction by introducing a small volume of an appropriate organic solvent (e.g., isooctane).

  • Agitate the sample to transfer the PFBOC-amine derivatives from the aqueous phase to the organic microdrop.

  • Carefully retract the microdrop containing the extracted derivatives into the syringe.

4. GC-MS Analysis:

  • Inject the extracted sample into the GC-MS system.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to increase sensitivity and selectivity.

Quantitative Data for GC-MS Methods
Analyte(s)MatrixDerivatization AgentLimit of Detection (LOD)Linear RangeRecovery (%)Reference
Short-Chain Aliphatic AminesWaterPFBOC0.117 - 1.527 pg/mL0.15 pg/mL - 50 ng/mL62 - 105[2][3]
Aromatic AminesIndustrial Effluents, Blood SerumEthyl Chloroformate (ECF)0.05 - 0.1 µg/mL0.25 - 25 µg/mL92.4 - 98.7[4]
Primary/Secondary Aliphatic AminesEnvironmentalSulphonamide derivativesNot SpecifiedNot SpecifiedNot Specified[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing non-volatile or thermally unstable compounds. Since aliphatic amines often lack a UV-Vis chromophore or a native fluorophore, pre-column or post-column derivatization is essential for sensitive detection.[6] Fluorescence detection is commonly employed due to its high sensitivity and selectivity.[7]

Application Note: HPLC-FLD Analysis using OPA and FMOC-Cl Derivatization

This method allows for the simultaneous determination of primary and secondary aliphatic amines. o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] Subsequently, 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to derivatize the secondary amines.[7] This dual-derivatization scheme can be automated using a modern autosampler for high-throughput analysis.

Experimental Workflow: Automated Dual Derivatization HPLC-FLD

HPLC_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Autosampler Autosampler Sample->Autosampler Load Sample Deriv1 Step 1: Add OPA Reagent (Derivatizes Primary Amines) Autosampler->Deriv1 Automated Reagent Aspiration Deriv2 Step 2: Add FMOC Reagent (Derivatizes Secondary Amines) Deriv1->Deriv2 Sequential Reaction HPLC Reversed-Phase HPLC Separation Deriv2->HPLC Inject Detect Fluorescence Detection (FLD) HPLC->Detect Elution

Figure 2. Workflow for HPLC-FLD with automated OPA/FMOC derivatization.
Protocol: Automated OPA/FMOC-Cl Derivatization for HPLC-FLD Analysis[8]

1. Reagents and Materials:

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer (e.g., 400 mM, pH 10.2)

  • Acetonitrile, Methanol (HPLC Grade)

  • Phosphate buffer (for mobile phase and injection diluent)

  • HPLC system with an autosampler capable of programmed reagent addition, a gradient pump, a reversed-phase column (e.g., C18), and a fluorescence detector.

2. Reagent Preparation:

  • OPA Reagent: Combine borate buffer, an OPA stock solution (e.g., 50 mg/mL in methanol), and 3-mercaptopropionic acid. Prepare fresh.

  • FMOC Reagent: Dissolve FMOC-Cl in acetonitrile (e.g., 2.5 mg/mL). Prepare fresh.

3. Automated Derivatization and Injection (Example Autosampler Program):

  • Aspirate borate buffer into the sample loop.

  • Aspirate OPA reagent.

  • Aspirate the sample solution. Mix in the loop. This step derivatizes the primary amines.

  • Aspirate FMOC reagent into the loop. Mix again. This step derivatizes the secondary amines.

  • After a set reaction time, inject the entire content of the loop onto the HPLC column.

4. HPLC-FLD Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of phosphate buffer and an organic solvent like acetonitrile or methanol.

  • Fluorescence Detection (Example Wavelengths):

    • OPA derivatives (Primary Amines): Excitation: 340 nm, Emission: 455 nm.[6]

    • FMOC derivatives (Secondary Amines): Excitation: 265 nm, Emission: 340 nm.[1]

Quantitative Data for HPLC-Based Methods
Analyte(s)MatrixDerivatization AgentLimit of Detection (LOD)Linear RangeRecovery (%)Reference
13 Aliphatic Amines (C2-C16)N/AF-trap pyrene3.6 - 25 fmol/injectionNot SpecifiedNot Specified[8]
PolyaminesUrineDansyl chloride (DNS-Cl)2 ng/mLNot SpecifiedNot Specified[1]
Various Primary/Secondary AminesAirOPA / FMOC-Cl≤20 µg/L (MDL)Not SpecifiedNot Specified[7]
Biogenic AminesUrineDansyl chloride0.54 - 3.6 µg/LNot Specified93.6 - 114[9]
Aliphatic AminesLake WaterNaphthalene-2,3-dicarboxaldehyde (NDA)23.3 - 34.4 nmol/LNot Specified52.2 - 127.9[10]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[11][12] It offers high separation efficiency, short analysis times, and requires minimal sample volume. As with HPLC, derivatization is necessary to add a detectable tag, often a fluorophore for Laser-Induced Fluorescence (LIF) detection, which provides exceptional sensitivity.[13]

Application Note: CE-LIF Analysis of Short-Chain Aliphatic Amines

This method is ideal for the trace determination of aliphatic amines in complex biological samples like serum and cell extracts.[13] Amines are derivatized with a fluorescent tag, such as N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA), and then separated by micellar electrokinetic capillary chromatography (MEKC), a mode of CE that uses micelles to separate both charged and neutral molecules.[13]

Experimental Workflow: CE-LIF

CE_Workflow Sample Biological Sample (e.g., Serum, Cell Lysate) Deriv Derivatization (e.g., with SIFA) Sample->Deriv Fluorescent Tagging Inject Electrokinetic or Hydrodynamic Injection Deriv->Inject Introduce Sample to Capillary CE Capillary Electrophoresis Separation (MEKC) Inject->CE Apply Voltage Detect Laser-Induced Fluorescence (LIF) Detection CE->Detect Migration Data Data Analysis (Electropherogram) Detect->Data Signal Acquisition

Figure 3. Workflow for Capillary Electrophoresis with LIF detection.
Protocol: SIFA Derivatization for CE-LIF Analysis[14]

1. Reagents and Materials:

  • N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA)

  • Boric acid buffer (e.g., 25 mM, pH 9.6)

  • Sodium dodecyl sulfate (SDS) for MEKC

  • CE instrument equipped with a LIF detector.

2. Derivatization:

  • Mix the biological sample (e.g., serum) with the fluorescent probe SIFA in a suitable buffer.

  • Incubate the mixture to allow the derivatization reaction to complete. Reaction conditions (time, temperature, pH) should be optimized for the specific amines of interest.

3. CE-LIF Analysis:

  • Capillary: Fused-silica capillary.

  • Running Buffer (Electrolyte): Boric acid buffer (e.g., 25 mM, pH 9.6) containing a micellar agent like SDS (e.g., 60 mM).

  • Injection: Inject the derivatized sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection.

  • Separation: Apply a high voltage (e.g., 15-30 kV) across the capillary. The SIFA-labeled amines will separate based on their charge, size, and interaction with the SDS micelles.

  • Detection: Detect the migrating fluorescent derivatives as they pass through the LIF detector's laser beam.

Quantitative Data for CE-Based Methods
Analyte(s)MatrixDerivatization AgentLimit of Detection (LOD)Separation TimeReference
Short-Chain Aliphatic AminesSerum, CellsN-hydroxysuccinimidyl fluorescein-O-acetate (SIFA)0.02 - 0.1 nM< 8.5 min[13]
Amines and Amino AcidsSaline/Acidic SamplesPacific BlueNot SpecifiedNot Specified[14][15]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amine hydrochlorides are a significant class of compounds in the pharmaceutical and chemical industries. They are often used to improve the stability and solubility of amine-containing active pharmaceutical ingredients (APIs). Accurate and reliable quantification of these compounds is crucial for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of amine hydrochlorides.

This application note provides a detailed protocol for the analysis of amine hydrochlorides using reversed-phase HPLC with ion-pair chromatography. This method is broadly applicable to a range of primary, secondary, tertiary, and quaternary amine hydrochlorides.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity.[1] Amine hydrochlorides are often polar and exist in their cationic form, leading to poor retention on traditional non-polar stationary phases like C18. To overcome this, ion-pair chromatography is employed. An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase.[2] This reagent has a hydrophobic tail and a negatively charged head group. The negatively charged head group forms an ion pair with the positively charged amine, and the hydrophobic tail interacts with the stationary phase, thereby increasing the retention of the amine hydrochloride on the column.[2][3] Control of the mobile phase pH is critical to ensure consistent ionization of the analyte and the ion-pairing reagent.[4]

Experimental Protocol

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Reagents:

    • Amine hydrochloride standard(s)

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • Deionized water (18.2 MΩ·cm)

    • Sodium 1-hexanesulfonate (ion-pairing reagent)

    • Potassium phosphate monobasic

    • Phosphoric acid

Preparation of Solutions
  • Mobile Phase (Isocratic):

    • Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in deionized water.

    • Adjust the pH to 2.5 with phosphoric acid.[5]

    • Add sodium 1-hexanesulfonate to the buffer to a final concentration of 5 mM.[5]

    • Mix the buffered ion-pair solution with methanol in a 65:35 (v/v) ratio.[5]

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Sample Diluent:

    • Use the mobile phase as the sample diluent to avoid peak distortion.

  • Standard Solutions:

    • Accurately weigh a known amount of the amine hydrochloride standard.

    • Dissolve the standard in the sample diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]

    • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations for calibration.

  • Sample Solutions:

    • Accurately weigh the sample containing the amine hydrochloride.

    • Dissolve and dilute the sample with the sample diluent to a concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC Instrument Settings
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 65:35 (v/v) 20 mM Phosphate Buffer (pH 2.5) with 5 mM Sodium 1-Hexanesulfonate : Methanol[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature 25°C[5]
Detection Wavelength 220 nm (or wavelength of maximum absorbance for the specific amine)[5]
Run Time 10-15 minutes (adjust as needed based on analyte retention)

Data Presentation

The following table summarizes representative quantitative data for the analysis of various amine hydrochlorides using an ion-pair HPLC method. The values are illustrative and may vary depending on the specific compound and analytical conditions.

Amine HydrochlorideRetention Time (min)Limit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)Linearity (R²)
Tryptamine HCl4.20.010.02>0.999
β-phenylethylamine HCl5.80.020.05>0.999
Putrescine dihydrochloride2.50.050.15>0.998
Cadaverine dihydrochloride3.10.030.10>0.999
Histamine dihydrochloride2.80.100.31>0.998
Tyramine HCl4.90.020.06>0.999

Data adapted from literature for illustrative purposes.[6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of amine hydrochlorides.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Buffer + Ion-Pair Reagent + Organic Solvent) hplc_system HPLC System Setup (Column, Flow Rate, Temperature) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_sample Inject Sample/Standard prep_standards->inject_sample prep_samples Prepare Sample Solutions prep_samples->inject_sample hplc_system->inject_sample separation Chromatographic Separation inject_sample->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for HPLC analysis of amine hydrochlorides.

References

Application Notes and Protocols for Methyl(pentan-2-yl)amine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl(pentan-2-yl)amine hydrochloride is a secondary amine that holds potential as a versatile pharmaceutical intermediate. Its structural features, including the secondary amine group and a chiral center, make it a candidate for incorporation into various pharmacologically active molecules. This document provides an overview of its chemical properties, potential synthetic applications, and generalized experimental protocols for its use in the synthesis of pharmaceutical building blocks. Despite extensive research, no specific marketed pharmaceutical has been identified that directly utilizes this compound as a starting material. Therefore, the following application notes are based on the general reactivity of secondary amines and their established roles in medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral secondary amine salt. The presence of a stereocenter offers the potential for stereoselective synthesis, a critical aspect of modern drug development.

PropertyValueReference
IUPAC Name N-methylpentan-2-amine;hydrochloride[1][2]
Synonyms 2-N-Methylaminopentane hydrochloride, N-Methyl-2-pentanamine hydrochloride[3]
CAS Number 130985-80-7[2]
Molecular Formula C₆H₁₆ClN[1]
Molecular Weight 137.65 g/mol [1]
Appearance Solid
Solubility Soluble in water and polar organic solvents

Potential Pharmaceutical Applications

The reactivity of the secondary amine in this compound allows for its incorporation into a variety of molecular scaffolds. In theory, this intermediate could be employed in the synthesis of several classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these molecules feature complex nitrogen-containing heterocyclic cores. A secondary amine, such as that in this compound, can be a key building block for constructing these scaffolds or for introduction as a side chain that modulates solubility and target binding.

Synthesis of Protease Inhibitors

Protease inhibitors are crucial antiviral and anticancer agents. The synthesis of these compounds often involves the formation of amide or sulfonamide bonds. This compound can serve as the amine component in such reactions, contributing a specific lipophilic moiety to the final molecule, which can be important for binding to the enzyme's active site.

Experimental Protocols

The following are generalized protocols for common reactions involving secondary amines like this compound. These should be adapted and optimized for specific substrates and desired products.

General Protocol for N-Acylation

This protocol describes the formation of an amide bond by reacting Methyl(pentan-2-yl)amine with an acyl chloride.

Workflow for N-Acylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound and a tertiary amine base (e.g., triethylamine) in an aprotic solvent (e.g., DCM). Cool Cool the solution to 0 °C in an ice bath. Start->Cool Add_Acyl_Chloride Slowly add the desired acyl chloride to the cooled solution. Cool->Add_Acyl_Chloride Stir Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Add_Acyl_Chloride->Stir Quench Quench the reaction with water or a mild aqueous acid. Stir->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Purify the crude product by column chromatography, crystallization, or distillation. Extract->Purify End Characterize the final N-acylated product. Purify->End

Caption: General workflow for the N-acylation of a secondary amine.

Quantitative Data (Hypothetical Example)

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
Methyl(pentan-2-yl)amine HCl (1.0 eq)Benzoyl chloride (1.1 eq)Triethylamine (2.2 eq)DCM485-95
Methyl(pentan-2-yl)amine HCl (1.0 eq)Acetyl chloride (1.1 eq)Pyridine (2.5 eq)THF290-98
General Protocol for N-Sulfonylation

This protocol outlines the formation of a sulfonamide by reacting Methyl(pentan-2-yl)amine with a sulfonyl chloride.

Workflow for N-Sulfonylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound and a suitable base (e.g., pyridine or DMAP) in an aprotic solvent (e.g., acetonitrile). Add_Sulfonyl_Chloride Add the desired sulfonyl chloride to the solution. Start->Add_Sulfonyl_Chloride Heat Heat the reaction mixture if necessary and monitor progress by TLC or LC-MS. Add_Sulfonyl_Chloride->Heat Workup Perform an aqueous work-up to remove salts and excess reagents. Heat->Workup Extract Extract the sulfonamide product with an appropriate organic solvent. Workup->Extract Purify Purify by column chromatography or recrystallization. Extract->Purify End Characterize the final N-sulfonylated product. Purify->End

Caption: General workflow for the N-sulfonylation of a secondary amine.

Quantitative Data (Hypothetical Example)

Reactant 1Reactant 2BaseSolventTemp (°C)Yield (%)
Methyl(pentan-2-yl)amine HCl (1.0 eq)Tosyl chloride (1.1 eq)Pyridine (3.0 eq)Acetonitrile6080-90
Methyl(pentan-2-yl)amine HCl (1.0 eq)Mesyl chloride (1.1 eq)DMAP (2.5 eq)Dichloromethane2585-95

Signaling Pathways

As no specific drug has been synthesized from this intermediate, a relevant signaling pathway cannot be definitively provided. However, if used in the synthesis of a hypothetical kinase inhibitor targeting, for example, the BCR-ABL fusion protein implicated in Chronic Myeloid Leukemia (CML), the intended therapeutic effect would be the inhibition of downstream signaling pathways that promote cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

BCR_ABL BCR-ABL (Oncogenic Kinase) Substrate Substrate (e.g., STAT5, CrkL) BCR_ABL->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., JAK-STAT, MAPK) Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Hypothetical_Inhibitor Hypothetical Inhibitor (from Methyl(pentan-2-yl)amine) Hypothetical_Inhibitor->BCR_ABL Blocks ATP Binding Site

Caption: Inhibition of BCR-ABL signaling by a hypothetical kinase inhibitor.

Conclusion

This compound possesses the necessary chemical functionalities to be a valuable intermediate in pharmaceutical synthesis. Its secondary amine allows for straightforward incorporation into various molecular scaffolds through well-established reactions like N-acylation and N-sulfonylation. The chiral nature of the molecule adds another layer of potential for its use in developing stereospecific drugs. While direct application in a marketed drug has not been found in the current literature, the generalized protocols and potential applications outlined here provide a foundation for researchers exploring the use of this and similar building blocks in drug discovery and development. Further research is warranted to explore the synthesis of novel bioactive compounds from this promising intermediate.

References

Application Notes and Protocols for In Vivo Studies with Methyl(pentan-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the formulation of Methyl(pentan-2-yl)amine hydrochloride for in vivo research applications. Due to the limited publicly available data on this specific compound, the following protocols are based on the general physicochemical properties of amine hydrochlorides and established practices for in vivo formulation development. Researchers are advised to perform their own validation and optimization studies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for developing an appropriate formulation strategy.

PropertyValue/InformationSource
Molecular Formula C6H16ClN[1]
Molecular Weight 137.65 g/mol [1]
Appearance Likely a solid, as a related compound is a white to pale beige solid.[2]
Solubility Expected to have moderate water solubility, typical of secondary amine salts.[3] A related compound, 2-Amino-2-methylpentane hydrochloride, shows slight solubility in chloroform, DMSO, and methanol.[2][2][3]
Stability The hydrochloride salt form is generally used to enhance purity and stability for pharmaceutical applications.[3][3]
Storage A related hygroscopic compound is stored in a refrigerator under an inert atmosphere.[2]

Formulation Development Strategy

The primary goal is to develop a safe and effective vehicle for the administration of this compound in in vivo models. The choice of formulation will depend on the desired route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the compound's solubility and stability in the chosen vehicle.

A logical workflow for formulation development is outlined below.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Formulation Optimization & Analysis A Characterize Physicochemical Properties (Solubility, Stability) B Determine Target Dose and Route of Administration A->B C Select Appropriate Vehicle (e.g., Saline, PBS, Water) B->C D Screen Excipients for Solubility Enhancement & Stability C->D E Develop Prototype Formulations (Solution, Suspension) D->E F Assess Formulation Stability (pH, Appearance, Concentration) E->F G Conduct In Vitro Characterization (e.g., Particle Size for Suspensions) F->G H Finalize Formulation Protocol G->H

Caption: Formulation Development Workflow for In Vivo Studies.

Experimental Protocols

The following are detailed protocols for the preparation of aqueous solutions and suspensions of this compound.

Protocol 1: Preparation of an Aqueous Solution

This protocol is suitable for water-soluble compounds and is often preferred for intravenous, intraperitoneal, and oral administration.

Materials:

  • This compound

  • Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)

  • pH meter

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare the required volume of sterile water for injection or saline in a sterile container.

  • Dissolution: Slowly add the accurately weighed this compound to the vehicle while stirring continuously.

  • Solubilization: If necessary, gently warm the solution or use a vortex mixer to aid dissolution. Avoid excessive heat that could cause degradation.

  • pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically 6.5-7.5 for parenteral routes) using dilute, sterile solutions of NaOH or HCl. Be aware that pH changes can affect solubility and stability.

  • Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Before in vivo administration, visually inspect the solution for any particulate matter or discoloration. Perform a concentration analysis (e.g., by HPLC-UV) to confirm the final concentration.

Protocol 2: Preparation of a Suspension for Oral Administration

This protocol is suitable for compounds with low aqueous solubility.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% w/v carboxymethylcellulose [CMC] in water, or 0.5% w/v methylcellulose in water)

  • Suspending agent (if not already in the vehicle)

  • Wetting agent (optional, e.g., Tween 80 at 0.1-0.5%)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile containers

Procedure:

  • Particle Size Reduction: If necessary, reduce the particle size of the this compound using a mortar and pestle to obtain a fine, uniform powder. This is critical for creating a stable suspension.

  • Wetting (Optional): If the powder is difficult to disperse, create a paste by adding a small amount of the vehicle or a wetting agent to the powder and mixing thoroughly.

  • Vehicle Preparation: Prepare the vehicle with the suspending agent (e.g., 0.5% CMC in water).

  • Dispersion: Gradually add the powder or paste to the vehicle while stirring continuously with a magnetic stirrer.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.

  • Quality Control: Before each use, ensure the suspension is uniformly dispersed by shaking or vortexing. Visually inspect for any signs of aggregation or settling that cannot be resuspended. For longer-term studies, assess the stability of the suspension over time.

The general workflow for preparing a suspension is illustrated below.

G A Weigh Methyl(pentan-2-yl)amine hydrochloride B Reduce Particle Size (if necessary) A->B D Create a Paste with a Wetting Agent (Optional) B->D C Prepare Vehicle with Suspending Agent E Gradually Add Powder/Paste to Vehicle with Stirring C->E D->E F Homogenize for Uniform Dispersion E->F G Adjust to Final Volume F->G H Store Appropriately and Resuspend Before Use G->H

Caption: Workflow for Oral Suspension Preparation.

Vehicle and Excipient Selection

The choice of vehicle and excipients is critical for the success of in vivo studies, as they can have their own pharmacological effects.[4]

Commonly Used Vehicles for In Vivo Studies:

VehicleRoute of AdministrationConsiderations
Saline (0.9% NaCl) Oral, IV, IP, SCIsotonic and generally well-tolerated.[5][6]
Phosphate-Buffered Saline (PBS) IV, IP, SCBuffered to a physiological pH, which can improve compound stability.
Water for Injection Oral, IV, IP, SCShould be sterile and pyrogen-free.
0.5% Carboxymethylcellulose (CMC) OralA common suspending agent for oral formulations.[5][6]
0.5% Methylcellulose OralAnother common suspending agent for oral administration.
Polyethylene glycol (PEG) 400 Oral, IPCan enhance the solubility of some compounds, but may have physiological effects.[4][5]
Dimethyl sulfoxide (DMSO) IP, SC (with caution)A strong solvent, but can cause toxicity and should be used at low concentrations.[4][5]

Common Excipients:

Excipient TypeExamplesPurpose
Suspending Agents Carboxymethylcellulose, MethylcelluloseIncrease viscosity to prevent settling of particles in a suspension.[7]
Wetting Agents Polysorbates (e.g., Tween 80)Lower the surface tension between the solid particles and the liquid vehicle to facilitate dispersion.[8]
Buffers Phosphate, CitrateMaintain a stable pH, which can be important for compound stability and physiological compatibility.[8]
Preservatives ParabensPrevent microbial growth in multi-dose formulations.[7]

Quality Control and Stability Assessment

It is essential to perform quality control tests on the final formulation to ensure its suitability for in vivo studies.

TestPurposeMethod
Appearance To check for clarity (solutions), uniform dispersion (suspensions), and absence of precipitation or discoloration.Visual inspection.
pH Measurement To ensure the formulation is within a physiologically acceptable and stable pH range.pH meter.
Concentration Analysis To verify the final concentration of the active pharmaceutical ingredient (API).HPLC-UV or a similar validated analytical method.
Particle Size Analysis (for suspensions) To ensure a consistent and appropriate particle size distribution, which can affect bioavailability.Light scattering or microscopy.
Sterility Testing (for parenteral formulations) To confirm the absence of microbial contamination.Standard pharmacopeial methods.

Stability studies should be conducted under the intended storage conditions to determine the shelf-life of the formulation.[9] This involves assessing the above parameters at various time points.

By following these guidelines and protocols, researchers can develop a suitable and well-characterized formulation of this compound for their in vivo studies, thereby ensuring the reliability and reproducibility of their experimental results.

References

Application Notes: Ethyl Acetoacetate as a Versatile Building Block for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl acetoacetate as a foundational starting material in the synthesis of a variety of pharmacologically relevant nitrogen-containing heterocycles. We present detailed protocols, quantitative data, and mechanistic pathways for the Hantzsch pyridine synthesis, the Biginelli reaction for dihydropyrimidinones, and the Knorr synthesis of pyrazoles.

Introduction

Ethyl acetoacetate is a readily available and cost-effective β-ketoester that serves as a highly versatile precursor in organic synthesis. Its unique structural features, including the presence of both ketone and ester functionalities flanking a reactive methylene group, allow for a diverse range of chemical transformations. This makes it an ideal building block for the construction of complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents. This document outlines key synthetic applications and provides detailed experimental procedures for the synthesis of pyridines, dihydropyrimidinones, and pyrazoles, all of which exhibit significant biological activities.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1][2] 1,4-DHPs are a prominent class of calcium channel blockers used in the treatment of hypertension and angina.[3] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester like ethyl acetoacetate, and a nitrogen source, commonly ammonia or ammonium acetate.[2] The resulting 1,4-dihydropyridine can then be oxidized to the corresponding pyridine.

Logical Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Dehydration cluster_aromatization Aromatization (Optional) Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Ketone) Aldehyde->Knoevenagel EAA1 Ethyl Acetoacetate (1 eq.) Enamine Vinylogous Amide (Enamine) EAA1->Enamine EAA2 Ethyl Acetoacetate (1 eq.) EAA2->Knoevenagel Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration Pyridine Pyridine DHP->Pyridine Oxidation

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Quantitative Data for Hantzsch Pyridine Synthesis
AldehydeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
BenzaldehydeNone / Ethanol7Reflux31[4]
4-ChlorobenzaldehydeCeric Ammonium Nitrate / Solvent-free2.5RT>90[1]
5-Bromothiophene-2-carboxaldehydeCeric Ammonium Nitrate / Solvent-free1-2.5RT>90[3]
FormaldehydeNone / Methanol-50-[5]
BenzaldehydeGlycine-HCl buffer---[6]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a yellow solid.

Characterization:

  • 1H NMR (CDCl3, 400 MHz): δ 7.10–7.29 (m, 5H, Ar-H), 5.59 (br s, 1H, NH), 4.98 (s, 1H, CH), 4.08 (q, 4H, J=7.1 Hz, 2xOCH2), 2.33 (s, 6H, 2xCH3), 1.22 (t, 6H, J=7.1 Hz, 2xOCH2CH3).[6]

  • 13C NMR (CDCl3, 126 MHz): δ 168.13, 154.27, 145.54, 127.57, 112.53, 103.08, 59.87, 40.64, 19.68, 14.50.[7]

Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[8] This reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[9] Notably, the DHPM core is found in several marine alkaloids with anti-HIV activity.[9]

Logical Workflow for Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Addition and Cyclization Aldehyde Aldehyde (R-CHO) Acyliminium Acyliminium Ion Aldehyde->Acyliminium EAA Ethyl Acetoacetate Enolate Enolate of EAA EAA->Enolate Urea Urea/Thiourea Urea->Acyliminium Adduct Open-Chain Adduct Acyliminium->Adduct Enolate->Adduct Nucleophilic Addition Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Condensation DHPM 3,4-Dihydropyrimidin-2(1H)-one Cyclized_Intermediate->DHPM Dehydration

Caption: Mechanistic pathway of the Biginelli Reaction.

Quantitative Data for Biginelli Reaction
AldehydeUrea/ThioureaCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
BenzaldehydeUreaB(C6F5)3 / EtOH4Reflux76[10]
BenzaldehydeUreaKH2PO4 / PEG400 (Solvent-free)-11084[11]
p-BromobenzaldehydeUreaCp2TiCl2 / EtOH97093[12]
BenzaldehydeUreaNone / Ball Milling0.5RT>98[13]
3-HydroxybenzaldehydeThioureaB(C6F5)3 / EtOH3Reflux88[10]
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Tris(pentafluorophenyl)borane [B(C6F5)3] (18.1 mg, 0.035 mmol, 0.35 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a solution of benzaldehyde and ethyl acetoacetate in ethanol, add urea and the B(C6F5)3 catalyst.

  • Reflux the reaction mixture for 4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water and then recrystallized from ethanol to yield the pure product.

Characterization:

  • IR (KBr, cm-1): 3365, 3175, 3085, 1745, 1590, 1565.[14]

  • 1H NMR (DMSO-d6, 300 MHz): δ 9.12 (br s, 1H, NH), 7.75 (br s, 1H, NH), 7.28-7.21 (m, 5H, Ar-H), 5.14 (d, J=2.1 Hz, 1H, CH), 3.98 (q, J=7.0 Hz, 2H, OCH2), 2.25 (s, 3H, CH3), 1.09 (t, J=7.0 Hz, 3H, OCH2CH3).[14]

  • 13C NMR (DMSO-d6): δ 167.7, 150.5, 129.8, 128.6, 123.5, 82.5, 60.8, 48.2, 23.6, 14.2.[14]

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a β-ketoester, such as ethyl acetoacetate, to form pyrazoles or pyrazolones.[15] This reaction is a cornerstone for the synthesis of a wide variety of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[16] A notable example is Edaravone, a pyrazolone derivative used in the treatment of cerebral thrombosis.[15]

Logical Workflow for Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_condensation Condensation cluster_cyclization Intramolecular Cyclization EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone Hydrazine Hydrazine/Phenylhydrazine Hydrazine->Hydrazone Nucleophilic attack on ketone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular nucleophilic attack on ester Pyrazolone Pyrazolone Cyclized_Intermediate->Pyrazolone Elimination of EtOH

Caption: Reaction mechanism for the Knorr Pyrazole Synthesis.

Quantitative Data for Knorr Pyrazole Synthesis
HydrazineSolventTime (h)Temp (°C)Yield (%)Reference
PhenylhydrazineNone1135-145Very Good[15]
Hydrazine Hydrate1-Propanol1~10079[17][18]
Hydrazine HydrateMethanol---[19]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate and phenylhydrazine. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.

  • Add a small portion of diethyl ether (approximately 2 mL) and stir the mixture vigorously until a crude powdered pyrazolone is obtained.

  • Collect the crude product by vacuum filtration.

  • The crude product can be purified by recrystallization from ethanol.

Characterization:

  • Melting Point: 125–127 °C (pure product).[15]

  • 1H NMR (CDCl3): The spectrum will show tautomeric forms. The pyrazole form is often more stable.[18]

  • IR Spectroscopy: Can be used to identify the tautomeric forms present (keto and enol).[15]

Conclusion

Ethyl acetoacetate has proven to be an invaluable and versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles. The Hantzsch, Biginelli, and Knorr syntheses represent robust and efficient methods for constructing pyridines, dihydropyrimidinones, and pyrazoles, respectively. The protocols and data presented herein offer a foundational guide for researchers in synthetic and medicinal chemistry to explore the vast potential of these heterocyclic scaffolds in the development of novel therapeutic agents. The adaptability of these reactions to greener conditions, such as solvent-free and catalyst-free methods, further enhances their appeal in modern organic synthesis.

References

Application Notes and Protocols: Methyl(pentan-2-yl)amine Hydrochloride in Stimulant Medication Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are for research purposes only. Methyl(pentan-2-yl)amine hydrochloride and its analogs are regulated substances in many jurisdictions and should be handled in accordance with all applicable laws and regulations. The experimental data presented herein is for the structurally similar compound 1,3-dimethylamylamine (DMAA) and is intended to serve as a representative example due to the limited availability of public data on this compound.

Introduction

This compound, also known as 4-methylpentan-2-amine hydrochloride or 1,3-dimethylbutylamine (DMBA) hydrochloride, is a synthetic stimulant with a chemical structure similar to other sympathomimetic amines.[1][2][3] Its potential as a central nervous system (CNS) stimulant warrants investigation for the development of new stimulant medications. This document provides an overview of its proposed mechanism of action, relevant preclinical data from its close analog 1,3-dimethylamylamine (DMAA), and detailed protocols for its synthesis and evaluation.

Proposed Mechanism of Action

This compound is believed to exert its stimulant effects primarily by increasing the synaptic concentrations of the neurotransmitters norepinephrine (NE) and dopamine (DA).[1] This is achieved through the inhibition of their respective reuptake transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] By blocking these transporters, the duration and intensity of noradrenergic and dopaminergic signaling are enhanced, leading to increased arousal, alertness, and locomotor activity.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic_NE_DA NE & DA Vesicle->Synaptic_NE_DA Release NE_DA Norepinephrine (NE) Dopamine (DA) NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Synaptic_NE_DA->NET Reuptake Synaptic_NE_DA->DAT Reuptake Receptors Adrenergic & Dopaminergic Receptors Synaptic_NE_DA->Receptors Binding Postsynaptic_Effect Postsynaptic_Effect Receptors->Postsynaptic_Effect Signal Transduction Methylpentanylamine Methyl(pentan-2-yl)amine hydrochloride Methylpentanylamine->NET Inhibition Methylpentanylamine->DAT Inhibition

Figure 1: Proposed mechanism of action for this compound.

Preclinical Data (Representative Data from 1,3-Dimethylamylamine - DMAA)

The following tables summarize preclinical data for DMAA, a close structural analog of this compound.

In Vitro Transporter Inhibition
CompoundTransporterIC50 (µM)Reference
1,3-Dimethylamylamine (DMAA)Dopamine Transporter (DAT)29[4]
1,3-Dimethylamylamine (DMAA)Norepinephrine Transporter (NET)0.41[4]
In Vivo Behavioral Effects in Rodents
AssaySpeciesDoses (mg/kg, i.p.)EffectReference
Locomotor ActivityMouse1, 3, 10, 30Dose-dependent decrease in locomotor activity[4]
Drug Discrimination (vs. Cocaine)Rat0.3, 1, 3, 10Full substitution for cocaine[4]
Drug Discrimination (vs. Methamphetamine)Rat0.3, 1, 3, 10Partial substitution for methamphetamine[4]
Human Pharmacokinetics
ParameterValueReference
Oral Clearance20.02 ± 5 L/hr[5]
Oral Volume of Distribution236 ± 38 L[5]
Terminal Half-life8.45 ± 1.9 hr[5]
Time to Peak Concentration (Tmax)3-5 hours[5]

Experimental Protocols

I. Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 4-methyl-2-pentanone and methylamine.

Synthesis_Workflow Start Starting Materials: 4-Methyl-2-pentanone Methylamine Solution Reaction Reductive Amination: - Methanolic Pyridine-Borane - 4Å Molecular Sieves Start->Reaction Workup Acidic Workup: - 6N HCl - Basification with NaOH Reaction->Workup Purification Purification: - Extraction with Et2O - Drying and Concentration - Kugelrohr Distillation Workup->Purification Salt_Formation Hydrochloride Salt Formation: - Dissolve in anhydrous Et2O - Add ethereal HCl Purification->Salt_Formation Final_Product Final Product: Methyl(pentan-2-yl)amine hydrochloride Salt_Formation->Final_Product In_Vitro_Workflow Cell_Culture Cell Culture: HEK-293 cells stably expressing hDAT or hNET Plating Cell Plating: Plate cells in 96-well plates and allow to adhere overnight Cell_Culture->Plating Preincubation Pre-incubation: Wash cells and add test compound (Methyl(pentan-2-yl)amine HCl) at various concentrations Plating->Preincubation Uptake Initiate Uptake: Add radiolabeled substrate ([3H]dopamine or [3H]norepinephrine) Preincubation->Uptake Termination Terminate Uptake: Rapidly wash cells with ice-cold buffer Uptake->Termination Lysis_Scintillation Cell Lysis & Scintillation Counting: Lyse cells and measure radioactivity Termination->Lysis_Scintillation Data_Analysis Data Analysis: Calculate IC50 values Lysis_Scintillation->Data_Analysis Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Training Train rats to press one lever for food after receiving a known stimulant (e.g., cocaine) and another lever after vehicle. Test_Compound Administer various doses of Methyl(pentan-2-yl)amine HCl Training->Test_Compound Lever_Selection Record which lever the rat presses Test_Compound->Lever_Selection Data_Analysis Data Analysis: Determine the percentage of responses on the drug-appropriate lever to assess substitution. Lever_Selection->Data_Analysis

References

Troubleshooting & Optimization

Improving the yield and purity of Methyl(pentan-2-yl)amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl(pentan-2-yl)amine hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of pentan-2-one with methylamine.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in the reductive amination of pentan-2-one with methylamine can stem from several factors:

  • Incomplete Imine Formation: The initial formation of the imine intermediate is a crucial equilibrium-driven step.

    • Solution: Ensure the effective removal of water, a byproduct of imine formation. Using molecular sieves (e.g., 4Å) can shift the equilibrium towards the imine.[1]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for reducing imines in the presence of ketones.[2] Ensure the reducing agent is fresh and added portion-wise to control the reaction rate. For less reactive substrates, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ may improve yields.

  • Side Reactions: The most common side reaction is the reduction of the starting ketone (pentan-2-one) to pentan-2-ol.

    • Solution: Use a milder reducing agent like NaBH₃CN, which is less likely to reduce the ketone compared to a stronger agent like NaBH₄.[2] Allowing sufficient time for imine formation before adding the reducing agent can also minimize this side reaction.

  • Suboptimal pH: The pH of the reaction mixture influences both imine formation and the activity of the reducing agent.

    • Solution: Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive.[2]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?

A2: The higher molecular weight byproduct is likely the tertiary amine, formed from the reaction of the desired secondary amine product with another molecule of pentan-2-one and subsequent reduction.

  • Cause: This occurs when the newly formed secondary amine acts as a nucleophile.

  • Solution:

    • Stoichiometry: Use an excess of the primary amine (methylamine) relative to the ketone (pentan-2-one). One study on a similar reaction showed that doubling the concentration of the primary amine significantly improved the ratio of the desired secondary amine to the undesired tertiary amine.[1]

    • Slow Addition: Add the pentan-2-one slowly to the reaction mixture containing the methylamine to maintain a low concentration of the ketone, which disfavors the formation of the tertiary amine.

Q3: How can I effectively purify the final this compound product?

A3: Purification of the hydrochloride salt involves removing unreacted starting materials, the reducing agent byproducts, and any side products.

  • Quenching and Work-up: After the reaction is complete, carefully quench any remaining reducing agent with an appropriate reagent (e.g., dilute acid).

  • Extraction:

    • Make the aqueous solution basic (e.g., with NaOH) to deprotonate the amine hydrochloride and extract the free amine into an organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Salt Formation:

    • Dissolve the dried free amine in a suitable solvent (e.g., diethyl ether, isopropanol).

    • Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

  • Isolation and Washing:

    • Collect the precipitated hydrochloride salt by filtration.

    • Wash the solid with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified salt under vacuum.

Q4: Can I use sodium borohydride (NaBH₄) for this reductive amination?

A4: While NaBH₄ can be used, it is a more powerful reducing agent than NaBH₃CN or NaBH(OAc)₃. This increases the risk of reducing the starting pentan-2-one to pentan-2-ol, which would lower the yield of the desired amine.[2] If NaBH₄ is used, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[2]

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for reductive amination reactions of ketones, which can serve as a guideline for the synthesis of Methyl(pentan-2-yl)amine. Note that specific yields for the target compound may vary.

KetoneAmineReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CyclohexanoneBenzylaminePyridine-boraneMethanolRoom Temp1692[1]
2-PentanoneAnilinePyridine-boraneMethanolRoom Temp1678[1]
AcetoneMethyl-sec-butyl amineH₂, Pt catalyst---47[3]
Methyl ethyl ketoneMethyl-sec-butyl amineH₂, Pt catalyst---18[3]
2-HexanoneMethylamineImine Reductase (biocatalyst)Aqueous Buffer--High Conversion[4]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol is a general guideline. Optimization may be required to achieve desired yields and purity.

Materials:

  • Pentan-2-one

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Diethyl ether

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Sodium hydroxide

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4Å Molecular sieves

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, combine pentan-2-one (1.0 eq), methylamine (1.5 eq), and methanol.

    • Add activated 4Å molecular sieves to the mixture.

    • Acidify the mixture to a pH of approximately 5 by the dropwise addition of acetic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture in small portions.

    • Continue to stir the reaction at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the molecular sieves.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and basify to a pH > 12 with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Hydrochloride Salt Formation and Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Cool the filtrate in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitate is formed.

    • Collect the white precipitate (this compound) by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether.

    • Dry the purified product under vacuum.

Visualizations

Reaction Pathway

Reaction_Pathway Pentanone Pentan-2-one Imine Imine Intermediate Pentanone->Imine Methylamine Methylamine Methylamine->Imine Amine Methyl(pentan-2-yl)amine Imine->Amine Reduction Hydrochloride Methyl(pentan-2-yl)amine Hydrochloride Amine->Hydrochloride Acidification Reducer [H] HCl HCl

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision solution solution start Low Yield Observed check_imine Check for complete imine formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete imine formation? check_imine->incomplete_imine add_sieves Add/replace molecular sieves. Increase reaction time for imine formation. incomplete_imine->add_sieves Yes check_ketone Significant unreacted pentan-2-one? incomplete_imine->check_ketone No add_sieves->check_imine inefficient_reduction Inefficient reduction? check_ketone->inefficient_reduction Yes check_byproduct Major byproduct observed? check_ketone->check_byproduct No check_reductant Check age and quality of reducing agent. Ensure correct stoichiometry. inefficient_reduction->check_reductant end Yield Improved check_reductant->end tertiary_amine High MW byproduct (Tertiary Amine)? check_byproduct->tertiary_amine Yes alcohol_byproduct Pentan-2-ol observed? check_byproduct->alcohol_byproduct No increase_amine Increase molar ratio of methylamine to pentan-2-one. tertiary_amine->increase_amine increase_amine->end change_reductant Use a milder reducing agent (e.g., NaBH₃CN). alcohol_byproduct->change_reductant Yes alcohol_byproduct->end No change_reductant->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Purification Workflow

Purification_Workflow process process start Crude Reaction Mixture quench Quench excess reducing agent start->quench basify Basify with NaOH to deprotonate amine quench->basify extract Extract free amine with organic solvent basify->extract dry Dry organic layer (e.g., MgSO₄) extract->dry filter_dry Filter to remove drying agent dry->filter_dry precipitate Precipitate hydrochloride salt with ethereal HCl filter_dry->precipitate filter_wash Filter and wash solid with cold solvent precipitate->filter_wash end Pure Methyl(pentan-2-yl)amine Hydrochloride filter_wash->end

Caption: Step-by-step workflow for the purification of the final product.

References

Technical Support Center: Purification of Crude Aliphatic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude aliphatic amine hydrochlorides.

Troubleshooting Guides

This section addresses common issues encountered during the purification of aliphatic amine hydrochlorides.

Issue 1: The Amine Hydrochloride Fails to Crystallize and Remains an Oil.

Possible Causes and Solutions:

CauseSolution
Presence of Impurities Impurities can inhibit crystal lattice formation. It is recommended to wash the crude product with a solvent in which the hydrochloride salt is insoluble (e.g., cold diethyl ether or ethyl acetate) to remove non-polar impurities.[1]
Incorrect Solvent System The chosen solvent may be too good a solvent, even at low temperatures. If using a single solvent for recrystallization, try adding an anti-solvent (a solvent in which the hydrochloride is poorly soluble) dropwise to the solution to induce precipitation. Common anti-solvents include diethyl ether, hexane, or ethyl acetate when more polar solvents like ethanol or methanol are used for dissolution.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Water Content The presence of water can sometimes prevent crystallization. If aqueous HCl was used in the salt formation, try to remove water by azeotropic distillation with a suitable solvent like toluene before attempting crystallization. Alternatively, using anhydrous HCl in a solvent like diethyl ether or dioxane for the salt formation can prevent this issue.[2]

Issue 2: Low Recovery Yield After Purification.

Possible Causes and Solutions:

CauseSolution
Incomplete Precipitation/Crystallization Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. For recrystallization, ensure the minimum amount of hot solvent was used to dissolve the crude product.
Product Loss During Transfers and Washing Minimize the number of transfers. When washing the purified crystals, use a minimal amount of ice-cold solvent to reduce dissolution of the product.
Incorrect pH for Acid-Base Extraction During the basification step to recover the free amine from its aqueous acidic solution, ensure the pH is sufficiently high to deprotonate the amine completely. Check the pH with a pH meter or pH paper.
Emulsion Formation During Extraction Emulsions can trap the product in the interface between the aqueous and organic layers. To break emulsions, try adding brine (saturated NaCl solution), gently swirling the mixture, or filtering the emulsion through a pad of celite.

Issue 3: The Purified Amine Hydrochloride is Colored.

Possible Causes and Solutions:

CauseSolution
Presence of Colored Impurities Colored impurities can often be removed by treating the solution of the crude hydrochloride with activated charcoal before filtration and crystallization. Use a small amount of charcoal (1-2% by weight) and heat the solution gently before hot filtration.
Oxidation of the Amine Some amines are susceptible to air oxidation, which can lead to colored byproducts. Purging the reaction and purification vessels with an inert gas like nitrogen or argon can help minimize oxidation.
Decomposition The amine or its hydrochloride salt may be unstable at elevated temperatures. Avoid prolonged heating during recrystallization. If possible, use a solvent that allows for dissolution at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify a crude aliphatic amine hydrochloride?

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Here is a general guide:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid crude product. It relies on the difference in solubility of the amine hydrochloride and the impurities in a suitable solvent at different temperatures.

  • Acid-Base Extraction: This technique is useful for separating the basic amine from acidic or neutral impurities. The crude mixture is dissolved in an organic solvent, and the amine is extracted into an aqueous acidic solution. After separating the layers, the aqueous layer is basified to recover the free amine, which can then be extracted back into an organic solvent and converted back to the hydrochloride salt.[3]

  • Chromatography: Column chromatography can be used for difficult separations or when high purity is required. For amine hydrochlorides, which are polar salts, reverse-phase chromatography is often more suitable than normal-phase silica gel chromatography.

Q2: How do I choose a suitable solvent for recrystallizing my aliphatic amine hydrochloride?

An ideal solvent for recrystallization should:

  • Dissolve the amine hydrochloride well at elevated temperatures but poorly at low temperatures.

  • Not react with the amine hydrochloride.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

  • Dissolve the impurities well at all temperatures or not at all.

Commonly used solvents for recrystallizing aliphatic amine hydrochlorides include alcohols (e.g., ethanol, isopropanol) or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethanol/diethyl ether, methanol/dichloromethane).[1] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.

Q3: My purified amine hydrochloride is hygroscopic. How should I handle and store it?

Hygroscopic salts readily absorb moisture from the atmosphere. To handle them:

  • Dry the purified crystals thoroughly under high vacuum, possibly with gentle heating if the compound is stable.

  • Handle the dry solid in a glove box or a dry bag under an inert atmosphere.

  • Store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.

Q4: Can I use aqueous HCl to form the hydrochloride salt and then directly crystallize it?

While convenient, using aqueous HCl introduces water, which can sometimes interfere with crystallization, leading to oils or lower yields.[4] If you face this issue, it is better to use a solution of anhydrous HCl in an organic solvent like diethyl ether, dioxane, or methanol.[2] Alternatively, you can bubble dry HCl gas through a solution of the free amine in an appropriate organic solvent.

Experimental Protocols

Protocol 1: Recrystallization of an Aliphatic Amine Hydrochloride

  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude amine hydrochloride. Add a few drops of the chosen solvent (e.g., isopropanol). If it dissolves completely at room temperature, the solvent is too good. If it is insoluble, heat the test tube. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude amine hydrochloride (e.g., 1.0 g) in a clean Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to just dissolve the solid. Keep the solvent hot on a hot plate while adding it.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude amine-containing mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x volume of the organic phase). The amine will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and add a concentrated base (e.g., 6 M NaOH) dropwise with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.

  • Back Extraction: Extract the free amine from the basified aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous phase).

  • Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then form the hydrochloride salt by adding a solution of anhydrous HCl in an appropriate solvent until precipitation is complete.

  • Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Data Presentation

Table 1: Solubility of Selected Aliphatic Amine Hydrochlorides in Common Solvents

Amine HydrochlorideWaterEthanolIsopropanolAcetoneDiethyl Ether
Methylamine HClSolubleSolubleSparingly SolubleInsolubleInsoluble
Ethylamine HClSolubleSolubleSolubleSparingly SolubleInsoluble
n-Propylamine HClSolubleSolubleSolubleSparingly SolubleInsoluble
n-Butylamine HClSolubleSolubleSolubleSolubleInsoluble
Dodecylamine HClModerately SolubleSolubleSolubleSolubleInsoluble

Note: Solubility is a qualitative description. "Soluble" indicates significant dissolution, "Sparingly Soluble" indicates partial dissolution, and "Insoluble" indicates negligible dissolution at room temperature. Solubility generally increases with temperature.[5][6]

Mandatory Visualization

Purification_Decision_Tree start Crude Aliphatic Amine Hydrochloride is_solid Is the crude product a solid? start->is_solid is_highly_impure Is it highly impure or an oil? is_solid->is_highly_impure Yes recrystallize Recrystallization is_solid->recrystallize No is_highly_impure->recrystallize No acid_base Acid-Base Extraction is_highly_impure->acid_base Yes check_purity Check Purity (TLC, NMR, HPLC) recrystallize->check_purity acid_base->check_purity chromatography Consider Chromatography (e.g., Reverse Phase) pure Pure Product check_purity->pure Purity Acceptable not_pure Still Impure check_purity->not_pure Purity Not Acceptable not_pure->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting_Oily_Product start Amine Hydrochloride is an Oil wash Wash with non-polar solvent (e.g., cold diethyl ether) start->wash add_antisolvent Add anti-solvent dropwise (e.g., hexane, ethyl acetate) wash->add_antisolvent induce_crystallization Induce crystallization (scratch flask, add seed crystal) add_antisolvent->induce_crystallization remove_water Remove residual water (azeotropic distillation or use anhydrous HCl) induce_crystallization->remove_water result Crystalline Solid remove_water->result

Caption: Troubleshooting workflow for an oily product.

References

Overcoming challenges in the analytical quantification of N-methylpentan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of N-methylpentan-2-amine (also known as 2-N-methylaminopentane).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying N-methylpentan-2-amine?

A1: The primary challenges stem from its physicochemical properties. N-methylpentan-2-amine is a small, volatile, and basic aliphatic amine.[1][2] Key difficulties include:

  • Poor Chromatographic Retention: Its polarity makes it challenging to retain on standard reversed-phase liquid chromatography (LC) columns.

  • Low UV Absorbance: It lacks a significant chromophore, making detection by UV-Vis spectrophotometry difficult and insensitive.[3]

  • High Volatility: This can lead to sample loss during preparation and storage.[2]

  • Adsorption and Peak Tailing: As a basic amine, it can interact with active silanol groups in gas chromatography (GC) inlets and columns, leading to poor peak shape, tailing, and reduced response.[4]

  • Matrix Interferences: Contaminants in solvents, reagents, or the sample matrix can interfere with the analysis.[5]

Q2: Which analytical technique is better for N-methylpentan-2-amine: GC or LC?

A2: Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be suitable, but the choice depends on the sample matrix, required sensitivity, and available equipment.

  • GC-MS is often preferred due to the analyte's volatility. However, derivatization is typically required to improve peak shape and thermal stability.[6][7]

  • LC-MS/MS is a powerful alternative, offering high sensitivity and specificity, especially for complex biological matrices.[8][9] Derivatization is also highly recommended to improve chromatographic retention and ionization efficiency.[3]

Q3: Why is derivatization necessary for analyzing N-methylpentan-2-amine?

A3: Derivatization is a chemical modification process used to improve the analytical properties of a compound.[6] For N-methylpentan-2-amine, it serves several purposes:

  • Increases Volatility and Thermal Stability (for GC): Reagents like trifluoroacetic anhydride (TFAA) replace the active amine hydrogen with a more stable group, improving chromatographic performance.[6]

  • Improves Chromatographic Retention (for LC): Derivatization can decrease the polarity of the amine, leading to better retention on reversed-phase columns.[7]

  • Enhances Detectability: By introducing a chromophore or fluorophore (e.g., using reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA)), the analyte can be detected with high sensitivity by UV or fluorescence detectors.[10][11]

  • Improves Peak Shape: It blocks the active amine group, preventing interactions with the analytical column and reducing peak tailing.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Q: My GC-MS chromatogram for N-methylpentan-2-amine shows significant peak tailing. What is the cause and how can I fix it?

A: Peak tailing for amines in GC is most often caused by interactions between the basic analyte and active sites (e.g., free silanol groups) in the GC system.

Possible Causes & Solutions:

  • Active Sites in the Inlet: The glass liner in the injector is a common source of activity.

    • Solution: Use a deactivated liner and change it frequently. Glass wool, if used, should also be deactivated.[4]

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters from the column inlet or replace the column.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the free amine will interact with the system.

    • Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Ensure your sample is free of water, which can quench many derivatizing reagents.

  • Analyte Protectants: The absence of matrix components can sometimes lead to analyte loss.

    • Solution: Consider adding "analyte protectants" to your standards and samples to mimic the matrix effect and passivate active sites.[4]

Problem: Low or No Signal in LC-MS/MS

Q: I am not detecting a signal for N-methylpentan-2-amine using LC-MS/MS with electrospray ionization (ESI). What should I check?

A: Low or no signal in LC-MS/MS can be due to poor retention, inefficient ionization, or analyte loss.

Possible Causes & Solutions:

  • Poor Chromatographic Retention: The analyte may be eluting in the solvent front with other unretained components, causing ion suppression.

    • Solution 1: Derivatize the sample to make it less polar and increase retention on a C18 column.[3]

    • Solution 2: Use a different column chemistry, such as a mixed-mode or HILIC column, designed to retain polar compounds.

  • Inefficient Ionization: N-methylpentan-2-amine is a secondary amine and should ionize well in positive ESI mode. However, mobile phase composition is critical.

    • Solution: Ensure the mobile phase has an acidic modifier (e.g., 0.1% formic acid) to promote the formation of [M+H]+ ions.

  • Analyte Adsorption: The analyte can adsorb to plastic or glass surfaces during sample preparation.

    • Solution: Use polypropylene vials and pipette tips. Silanize glassware if it must be used. Consider adding a small amount of organic solvent or a buffer to your sample to prevent sticking.

  • MS Parameter Optimization: The instrument may not be properly tuned for your analyte.

    • Solution: Perform a direct infusion of a derivatized or underivatized standard solution to optimize MS parameters such as fragmentor voltage and collision energy for selected reaction monitoring (SRM) transitions.

Problem: Poor Reproducibility and Inconsistent Results

Q: My quantitative results for replicate injections are highly variable. What could be the cause?

A: Poor reproducibility is often linked to inconsistencies in sample preparation or instrument performance.

Possible Causes & Solutions:

  • Sample Volatility: N-methylpentan-2-amine's volatility can lead to evaporative losses during sample preparation, especially during solvent evaporation steps.

    • Solution: Keep samples chilled and capped whenever possible.[5] If using a nitrogen evaporator, ensure the temperature is low and do not evaporate to complete dryness. Reconstitute immediately.

  • Inconsistent Derivatization: The derivatization reaction must be consistent for all samples, standards, and quality controls.

    • Solution: Use an autosampler for automated pre-column derivatization to eliminate manual variability.[10] Ensure reagents are fresh and protected from moisture.

  • Matrix Effects: Inconsistent matrix components between samples can cause variable ion suppression or enhancement in LC-MS/MS.

    • Solution: Use a stable isotope-labeled internal standard (e.g., N-methyl-d3-pentan-2-amine) to compensate for matrix effects and procedural losses. If unavailable, use a close structural analog.

  • Injector Contamination: Carryover from a previous injection can affect the current one.

    • Solution: Implement a robust needle wash protocol in your autosampler, using a strong organic solvent and a weak solvent wash.[12]

Visualized Workflows and Logic

// Node Definitions start [label="Start: Quantify\nN-methylpentan-2-amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; matrix [label="What is the sample matrix?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sensitivity [label="High Sensitivity\nRequired?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gc_path [label="GC-MS is a\nGood Option", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_path [label="LC-MS/MS is a\nGood Option", fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatize_gc [label="Derivatization with\ne.g., TFAA, TBDMS", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; derivatize_lc [label="Derivatization with\ne.g., FMOC, Dansyl Chloride", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end_gc [label="GC-MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_lc [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> matrix; matrix -> sensitivity [label="Clean Matrix\n(e.g., organic solvent)"]; matrix -> lc_path [label="Complex Matrix\n(e.g., plasma, urine)"]; sensitivity -> gc_path [label="No"]; sensitivity -> lc_path [label="Yes"]; gc_path -> derivatize_gc; lc_path -> derivatize_lc; derivatize_gc -> end_gc; derivatize_lc -> end_lc; } }

Caption: Method selection workflow for N-methylpentan-2-amine analysis.

// Node Definitions amine [label="N-methylpentan-2-amine\n(Volatile, Poor Detector Response)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="+ Derivatizing Reagent\n(e.g., TFAA, FMOC-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Derivatized Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

prop1 [label="Improved Thermal Stability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prop2 [label="Enhanced Detector Response\n(UV/Fluorescence/MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prop3 [label="Improved Peak Shape\n(Reduced Tailing)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges amine -> reagent [dir=none]; reagent -> product; product -> prop1; product -> prop2; product -> prop3; }

Caption: The logic and benefits of the chemical derivatization process.

// Node Definitions start [label="Problem:\nPoor Chromatographic Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Is the peak shape poor\n(e.g., tailing)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reproducibility [label="Are the results\nnot reproducible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Peak Shape Path check_deriv [label="Check Derivatization\nEfficiency & Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_system [label="Check System Activity:\n- Use new deactivated liner\n- Trim/replace column", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reproducibility Path check_volatility [label="Control for Volatility:\n- Keep samples cold\n- Minimize evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; check_is [label="Use Stable Isotope-Labeled\nInternal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; check_carryover [label="Optimize Autosampler\nWash Method", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> peak_shape; peak_shape -> check_deriv [label="Yes"]; peak_shape -> reproducibility [label="No"];

check_deriv -> check_system; check_system -> end;

reproducibility -> check_volatility [label="Yes"]; check_volatility -> check_is; check_is -> check_carryover; check_carryover -> end;

reproducibility -> end [label="No"]; }

Caption: Troubleshooting flowchart for common chromatography issues.

Quantitative Method Parameters

Quantitative data for N-methylpentan-2-amine is not widely published. The following table provides typical validation parameters for a similar compound, 4-amino-2-methylpentane, analyzed by GC, which can serve as a starting point for method development and validation.[13] General acceptable ranges from validation guidelines are also included.[12][14][15]

ParameterExample Value (for 4-amino-2-methylpentane by GC)[13]Typical Acceptance Criteria
Linearity (R²) 0.9990> 0.995
Range 25.44 - 84.81 mg/mL80 - 120% of test concentration[15]
Accuracy (Recovery) 101.76%80 - 120%[12]
Precision (%RSD) Not specified< 15% (or < 20% at LLOQ)
Limit of Detection (LOD) 3.72 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 7.21 µg/mLSignal-to-Noise ratio of 10:1

Detailed Experimental Protocols

The following are example protocols and should be optimized for your specific instrumentation and application.

Protocol 1: GC-MS Quantification with TFAA Derivatization

This protocol is suitable for samples in a non-aqueous matrix.

  • Sample Preparation & Derivatization:

    • Pipette 100 µL of sample or standard into a 2 mL autosampler vial.

    • Add 10 µL of an appropriate internal standard solution (e.g., N-methyl-d3-pentan-2-amine in acetonitrile).

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial immediately and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

    • Cool to room temperature before placing in the autosampler.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet: Split/Splitless, run in splitless mode. Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 20°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS System: Agilent 5977B or equivalent single quadrupole MS.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Quantification with FMOC-Cl Derivatization

This protocol is suitable for aqueous or biological samples after appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction).

  • Sample Preparation & Derivatization:

    • To 100 µL of sample extract, add 10 µL of internal standard.

    • Add 200 µL of a borate buffer (100 mM, pH 9.0).

    • Add 200 µL of 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

    • Vortex immediately and let react at room temperature for 15 minutes in the dark.

    • Quench the reaction by adding 50 µL of 100 mM glycine solution.

    • Vortex and inject into the LC-MS/MS system.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Shimadzu Nexera or equivalent.[16]

    • Column: Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm) or similar.[16]

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-4.0 min: 5% to 95% B

      • 4.0-5.0 min: Hold at 95% B

      • 5.1-6.0 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole MS.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions and collision energies for the FMOC-derivatized analyte and internal standard.

References

Optimizing experimental conditions for studying norepinephrine reuptake inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for studying norepinephrine reuptake inhibition.

Troubleshooting Guides

This section addresses common issues encountered during norepinephrine reuptake inhibition experiments in a question-and-answer format.

Issue 1: High Background Signal in Radioligand Binding Assays

  • Question: I am observing a high non-specific binding of my radioligand in my norepinephrine transporter (NET) binding assay. What are the possible causes and how can I reduce it?

  • Answer: High non-specific binding can obscure your specific signal and lead to inaccurate affinity measurements. Here are common causes and troubleshooting steps:

    • Inadequate Blocking of Non-Specific Sites: Ensure you are using an appropriate concentration of a known NET inhibitor, such as desipramine (typically 1 µM), to define non-specific binding.[1]

    • Radioligand Sticking to Assay Components: Pre-treating your filter plates or tubes with a blocking agent like 0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding of the radioligand to the plasticware.

    • Insufficient Washing: Increase the number or volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.

    • Inappropriate Buffer Composition: The choice of buffer can influence binding. High Na+ buffer is often used, but its impact on the binding of certain compounds should be considered.[2]

    • Radioligand Concentration Too High: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Use a concentration at or below the Kd for saturation experiments.

Issue 2: Low Signal-to-Noise Ratio in Neurotransmitter Uptake Assays

  • Question: My [³H]norepinephrine uptake signal is very low, making it difficult to distinguish from the background. How can I improve my signal?

  • Answer: A low signal-to-noise ratio can make it challenging to determine accurate IC50 values for your inhibitors. Consider the following:

    • Suboptimal Cell Density: Ensure you are plating an adequate number of cells. For instance, a common protocol for hNET-HEK293 cells suggests plating 200,000 cells/well in a 24-well plate.[3]

    • Low Transporter Expression: If using a cell line with endogenous NET expression, such as SK-N-BE(2)C, confirm the expression level.[3][4] For transfected cell lines, verify the expression of the transporter.

    • Incorrect Incubation Time or Temperature: The uptake of norepinephrine is time and temperature-dependent. A typical incubation time is 10 minutes at 37°C.[5] Shorter or longer times may result in suboptimal uptake.

    • Degradation of Norepinephrine: Norepinephrine can be oxidized. Prepare your [³H]norepinephrine solution fresh and consider including an antioxidant like ascorbic acid in your assay buffer.

    • Inhibitor Concentration Too High in Control Wells: Ensure that the concentration of the inhibitor used to define non-specific uptake (e.g., desipramine) is sufficient to fully block the transporter without causing cell toxicity.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: I am getting variable IC50 values for the same compound across different experiments. What could be causing this inconsistency?

  • Answer: Poor reproducibility can undermine the validity of your findings. Several factors can contribute to this issue:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as transporter expression levels can change with excessive passaging.

    • Variability in Cell Health and Plating: Ensure consistent cell viability and even plating density across all wells. Clumped or unevenly distributed cells can lead to variable results.

    • Inconsistent Incubation Times: Use a precise and consistent incubation time for all samples, especially for the uptake termination step.

    • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of your test compounds.

    • Assay Temperature Fluctuations: Maintain a stable and appropriate temperature throughout the assay, as both binding and uptake are temperature-sensitive processes.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of norepinephrine reuptake inhibition experiments.

  • Question: Which cell line is best for my norepinephrine reuptake inhibition studies?

  • Answer: The choice of cell line depends on your specific research question.

    • HEK-293 cells stably expressing human NET (hNET-HEK293): This is a widely used model system that provides high levels of transporter expression, leading to a robust signal.[2][3] They are suitable for high-throughput screening.[6][7]

    • SK-N-BE(2)C human neuroblastoma cells: These cells endogenously express the human norepinephrine transporter and possess essential noradrenergic phenotypes, offering a more physiologically relevant model.[3][4]

    • MDCK cells stably expressing human NET (hNET-MDCK): This is another option for a genetically engineered cell line with stable NET expression.[8]

    • Rat brain synaptosomes: This preparation provides a model to study NET activity in its native neuronal environment, though it represents rodent transporters.[3]

  • Question: What are the advantages of using fluorescent probes over radioligands?

  • Answer: Fluorescent probes offer several advantages over traditional radioligands. They enable real-time analysis in live cells and can be used in techniques like confocal microscopy to visualize transporter distribution.[9][10] This allows for the study of real-time kinetics in live cells and cultured neurons.[9] However, radioligand binding assays are still considered a gold standard for determining binding affinity.

  • Question: How do I choose the right radioligand for my binding assay?

  • Answer: The most common radioligand for NET binding assays is [³H]nisoxetine.[1][2] It is a high-affinity NET inhibitor. For uptake assays, [³H]norepinephrine is the standard choice as it is the natural substrate for the transporter.[3]

  • Question: How should I analyze my data to determine the IC50 of an inhibitor?

  • Answer: To determine the half-maximal inhibitory concentration (IC50), you should perform a competition assay with a range of inhibitor concentrations. The resulting data should be plotted as the percentage of specific binding or uptake versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression analysis to calculate the IC50 value.

Data Presentation

Table 1: IC50 Values of Common Norepinephrine Reuptake Inhibitors in Different Assay Systems

CompoundhNET SK-N-BE(2)C (nM)rNET Synaptosomes (nM)hNET-HEK293 (nM)
Desipramine23.18.974.2
Fluoxetine5020688>10,000
Citalopram>10,0004671>10,000
Indatraline66.713.6645
RTI-22979721.0935
Data compiled from a study by Decker et al. (2018).[3]

Table 2: Unbound Plasma Drug IC50 (IC50U) Values Based on Plasma and CSF DHPG as a Biomarker

DrugIC50U based on Plasma DHPG (nM)IC50U based on CSF DHPG (nM)
Duloxetine0.9731.22
Atomoxetine0.1362.72
Edivoxetine0.0410.794
Data from a study on the pharmacodynamics of norepinephrine reuptake inhibition.[11]

Experimental Protocols

Protocol 1: [³H]Norepinephrine Uptake Inhibition Assay in hNET-HEK293 Cells [3]

  • Cell Plating: On day 1, plate hNET-HEK293 cells at a density of 200,000 cells/well in 24-well plates pre-coated with 25 µg/mL polyethyleneimine (PEI). Incubate overnight at 37°C with 5% CO₂.

  • Assay Preparation: On day 2, remove the culture medium and gently wash the cells with 200 µL of Krebs-Ringer-HEPES (KRH) assay buffer. Add 150 µL of KRH assay buffer to each well.

  • Compound and Tracer Preparation:

    • Prepare a working stock of [³H]norepinephrine at 8 times the final desired concentration (e.g., 20 nM final concentration) in KRH assay buffer.

    • Prepare serial dilutions of the test compounds at 8 times the final desired concentration in KRH assay buffer containing 0.7% DMSO.

  • Assay Initiation: Initiate the assay by adding 25 µL of the [³H]norepinephrine working stock, 25 µL of the test compound dilutions, and 25 µL of 0.7% DMSO/KRH buffer (for total binding) or 25 µL of a high concentration of a known inhibitor like desipramine (e.g., 5 µM final concentration) for non-specific binding.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Assay Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 250 µL of 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: [³H]Nisoxetine Radioligand Binding Assay [1]

  • Membrane Preparation: Prepare cell membranes from cells expressing the norepinephrine transporter.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes

    • [³H]nisoxetine (e.g., 1 nM final concentration)

    • Test compound at various concentrations or vehicle (for total binding)

    • A high concentration of a non-labeled NET inhibitor like desipramine (e.g., 1 µM) to determine non-specific binding.

  • Incubation: Incubate the plate for 120 minutes at 4°C.[1]

  • Filtration: Rapidly filter the contents of each well through a filter plate (e.g., GF/C) and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of the test compound using the Cheng-Prusoff equation.

Mandatory Visualizations

Norepinephrine_Reuptake_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NET->NE_Vesicle Recycling NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Inhibitor NET Inhibitor Inhibitor->NET Inhibition

Caption: Norepinephrine signaling at the synapse and the mechanism of reuptake inhibition.

Experimental_Workflow_NET_Uptake_Assay Start Start Plate_Cells Plate NET-expressing cells (e.g., hNET-HEK293) Start->Plate_Cells Prepare_Reagents Prepare [3H]NE and serial dilutions of inhibitor Plate_Cells->Prepare_Reagents Add_Reagents Add [3H]NE and inhibitor to cell plate Prepare_Reagents->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Terminate_Uptake Wash with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Analyze_Data Calculate specific uptake and determine IC50 Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a [³H]norepinephrine uptake inhibition assay.

Troubleshooting_Logic Problem Inconsistent IC50 Results Check_Cells Check Cell Health and Passage Number Problem->Check_Cells Check_Plating Verify Plating Consistency Problem->Check_Plating Check_Incubation Ensure Consistent Incubation Time Problem->Check_Incubation Check_Pipetting Validate Pipetting Accuracy Problem->Check_Pipetting Solution_Cells Use low passage cells and ensure high viability Check_Cells->Solution_Cells Solution_Plating Ensure even cell distribution Check_Plating->Solution_Plating Solution_Incubation Use a timer and consistent termination procedure Check_Incubation->Solution_Incubation Solution_Pipetting Calibrate pipettes and use reverse pipetting for viscous liquids Check_Pipetting->Solution_Pipetting

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Stability issues and degradation products of Methyl(pentan-2-yl)amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl(pentan-2-yl)amine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. As a secondary amine hydrochloride, it is susceptible to hydrolysis and oxidation.

Q2: What is the expected shelf-life of this compound in different solvents?

A2: The shelf-life is highly dependent on the storage conditions. In aqueous media at a neutral pH of 7.4, hydrolysis of the amine-hydrochloride bond can occur with a reported half-life of 14 days.[1] For long-term storage, anhydrous ethanol is a better choice, with studies showing greater than 95% purity retained over 24 months.[1] Nonpolar solvents can slow degradation but may lead to precipitation.[1]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of secondary amines, the following degradation pathways are likely:

  • Hydrolysis: Cleavage of the amine hydrochloride in aqueous solution to yield Methyl(pentan-2-yl)amine free base and hydrochloric acid.

  • Oxidation: Oxidation of the secondary amine can lead to the formation of the corresponding N-oxide, hydroxylamine, or nitrone. Further oxidation can cause cleavage of the N-C bond, potentially forming pentan-2-one and methylamine.

  • N-Nitrosation: In the presence of nitrite salts under certain conditions, there is a potential for the formation of N-nitroso derivatives, which are often considered genotoxic impurities.[2][3]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Use freshly prepared solutions whenever possible.

  • Store stock solutions in anhydrous ethanol at low temperatures (2-8 °C) and protected from light.

  • For aqueous solutions, use buffers to control the pH and consider the stability at the specific pH of your experiment.

  • Avoid exposure to strong oxidizing agents and high temperatures for extended periods.

  • When using humidity chambers for stability testing, avoid using saturated sodium nitrite solutions for humidity control, as this can lead to the formation of N-nitroso impurities.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the compound.Prepare fresh solutions. Check storage conditions (temperature, light, solvent). Perform a forced degradation study to identify potential degradation products.
Loss of compound concentration over time Instability in the chosen solvent or at the experimental temperature.Switch to a more stable solvent like anhydrous ethanol for stock solutions. For aqueous studies, evaluate stability at different pH values and temperatures to find optimal conditions.
Precipitation of the compound in solution Poor solubility in the chosen solvent.Use a co-solvent to increase solubility. Ensure the storage temperature is appropriate, as solubility can decrease at lower temperatures. Nonpolar solvents, while slowing degradation, may increase the risk of precipitation.[1]
Inconsistent analytical results Variability in solution stability or analytical method.Ensure consistent solution preparation and storage procedures. Validate your analytical method to be stability-indicating.

Quantitative Stability Data

CompoundSolvent SystemStorage ConditionParameterValueReference
This compoundAqueous solution (pH 7.4)Not specifiedHalf-life (Hydrolysis)14 days[1]
This compoundAnhydrous Ethanol24 monthsPurity Retained>95%[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV/Vis or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep a separate aliquot with 1 mL of 1 M HCl.

    • Store the solutions at room temperature and at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep a separate aliquot with 1 mL of 1 M NaOH.

    • Store the solutions at room temperature and at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep a separate aliquot with 1 mL of 30% H₂O₂.

    • Store the solutions at room temperature, protected from light.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C.

    • Place a solution of the compound (in a suitable solvent) in an oven at 60°C.

    • Withdraw samples at 1, 3, and 5 days.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Keep control samples protected from light.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. An example method would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape).

    • If the compound lacks a strong UV chromophore, derivatization or detection by MS, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) is necessary.

Visualizations

degradation_pathways This compound This compound Methyl(pentan-2-yl)amine (free base) Methyl(pentan-2-yl)amine (free base) This compound->Methyl(pentan-2-yl)amine (free base) Hydrolysis (H₂O) N-oxide derivative N-oxide derivative Methyl(pentan-2-yl)amine (free base)->N-oxide derivative Oxidation Hydroxylamine derivative Hydroxylamine derivative Methyl(pentan-2-yl)amine (free base)->Hydroxylamine derivative Oxidation Pentan-2-one + Methylamine Pentan-2-one + Methylamine Methyl(pentan-2-yl)amine (free base)->Pentan-2-one + Methylamine Oxidative Cleavage N-nitroso derivative N-nitroso derivative Methyl(pentan-2-yl)amine (free base)->N-nitroso derivative Nitrosation (e.g., NaNO₂) Nitrone derivative Nitrone derivative Hydroxylamine derivative->Nitrone derivative Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress_conditions Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Exposure Stress Exposure Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Sample Preparation Sample Preparation Stock Solution (1 mg/mL)->Sample Preparation Sample Preparation->Stress Exposure Sample Analysis (HPLC) Sample Analysis (HPLC) Stress Exposure->Sample Analysis (HPLC) Data Interpretation Data Interpretation Sample Analysis (HPLC)->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS/MS analysis of amine compounds.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of amine compounds.

Problem: My analyte signal is suppressed, and the baseline is noisy.

Possible Cause: High levels of phospholipids in the sample extract are a common cause of ion suppression and increased baseline noise, particularly in biological matrices like plasma and serum.[1] Phospholipids can co-elute with amine analytes and compete for ionization in the mass spectrometer source.

Solutions:

  • Optimize Sample Preparation: Employ a sample preparation technique specifically designed to remove phospholipids. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation (PPT).[1][2] Specialized phospholipid removal plates, such as HybridSPE, can also be highly effective.[1]

  • Chromatographic Separation: Modify your LC method to separate the amine analytes from the phospholipid-rich regions of the chromatogram. This can be achieved by adjusting the gradient profile or using a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix-induced ion suppression.[3]

Problem: I'm observing poor peak shape (fronting or tailing) for my amine analytes.

Possible Causes:

  • Secondary Interactions with Residual Silanols: Basic amine compounds can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting.

  • Matrix Overload: High concentrations of matrix components can overload the analytical column, affecting the peak shape of the analytes.

Solutions:

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can help to suppress the ionization of residual silanols and reduce their interaction with basic amines. However, be mindful of the column's pH stability range.

  • Use a Column with Low Silanol Activity: Employing an end-capped column or a column with a different stationary phase chemistry (e.g., a hybrid particle or polymeric column) can minimize secondary interactions.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve or dilute your final sample extract in a solvent that is similar in composition and strength to the initial mobile phase.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and improve peak shape.[4]

Problem: My results are not reproducible between different sample lots.

Possible Cause: This issue, often referred to as "relative matrix effect," occurs when the extent of ion suppression or enhancement varies between different sources or batches of the same matrix.

Solutions:

  • Thorough Method Validation: During method validation, assess the matrix effect using multiple lots of the biological matrix to understand the potential for variability.

  • Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.

  • Robust Sample Cleanup: A more rigorous sample preparation method that effectively removes a wide range of matrix components can help to minimize lot-to-lot variability. SPE with a mixed-mode sorbent can be particularly effective for cleaning up complex matrices.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A co-eluting SIL-IS is the most effective way to correct for variable matrix effects, as it experiences the same degree of suppression or enhancement as the analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[3] For amine compounds, common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment. In this experiment, a known amount of the analyte is added to a blank matrix extract and a pure solvent. The peak area of the analyte in the matrix extract is then compared to the peak area in the pure solvent. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What is the best sample preparation technique to minimize matrix effects for amine compounds?

A3: The "best" technique depends on the specific amine, the matrix, and the required sensitivity. However, for biological matrices, techniques that effectively remove phospholipids are highly recommended. The table below provides a comparison of common techniques.

Q4: When should I consider using a derivatization agent for my amine analysis?

A4: Derivatization can be beneficial in several situations:

  • To improve chromatographic retention: For very polar amines that are poorly retained on reversed-phase columns.

  • To enhance ionization efficiency: To increase the sensitivity of the assay.

  • To move the analyte's retention time away from interfering matrix components.

  • To improve peak shape. [5]

Common derivatizing agents for amines include dansyl chloride, FMOC-Cl, and Dabsyl-Cl.[6]

Q5: How do I choose an appropriate internal standard for amine analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, leading to accurate correction. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not provide the same level of correction.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Amine Analysis in Biological Matrices

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputMethod Development Effort
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateModerate
Solid-Phase Extraction (SPE) HighHighModerateHigh
Phospholipid Removal Plates Very HighHighHighLow to Moderate

This table provides a general comparison. Actual performance may vary depending on the specific application.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Amine Compounds from Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with the equilibration buffer) onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove unretained matrix components.

    • Wash the cartridge with 1 mL of methanol to remove phospholipids and other lipophilic interferences.

  • Elution: Elute the amine analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Protocol 2: Generic Liquid-Liquid Extraction (LLE) for Amine Compounds from Plasma

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution.

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., 1 M sodium carbonate) to deprotonate the amine analytes.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Generic Derivatization with Dansyl Chloride

  • Sample Preparation: To 100 µL of the sample extract (in a solvent compatible with the reaction), add 100 µL of a sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.5).

  • Derivatization Reagent: Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).

  • Quenching: Add a small volume of a quenching reagent (e.g., 10% formic acid) to stop the reaction.

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor LC-MS/MS Data (e.g., Low Signal, Poor Peak Shape) check_signal Is the analyte signal suppressed or enhanced? start->check_signal check_peak_shape Is the peak shape poor (tailing, fronting)? check_signal->check_peak_shape No assess_matrix_effect Assess Matrix Effect (Post-extraction spike) check_signal->assess_matrix_effect Yes check_reproducibility Are the results not reproducible? check_peak_shape->check_reproducibility No optimize_chromatography Optimize Chromatography (Gradient, Column, pH) check_peak_shape->optimize_chromatography Yes use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_reproducibility->use_sil_is Yes derivatize Consider Derivatization check_reproducibility->derivatize Consider optimize_sample_prep Optimize Sample Prep (SPE, LLE, Phospholipid Removal) assess_matrix_effect->optimize_sample_prep end End: Improved Data Quality optimize_sample_prep->end optimize_chromatography->end use_sil_is->end derivatize->end

Caption: A troubleshooting workflow for addressing common issues in LC-MS/MS analysis of amines.

Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis LC-MS/MS Analysis cluster_comparison Comparison prep_matrix Prepare Blank Matrix Extract spike_matrix Spike Analyte into Matrix Extract prep_matrix->spike_matrix prep_solvent Prepare Pure Solvent spike_solvent Spike Analyte into Pure Solvent prep_solvent->spike_solvent analyze_matrix Analyze Spiked Matrix Extract spike_matrix->analyze_matrix analyze_solvent Analyze Spiked Solvent spike_solvent->analyze_solvent compare_areas Compare Peak Areas analyze_matrix->compare_areas analyze_solvent->compare_areas result Matrix Effect (%) = ((Area_solvent - Area_matrix) / Area_solvent) * 100 compare_areas->result

Caption: A workflow for the quantitative evaluation of matrix effects using a post-extraction spike experiment.

References

Technical Support Center: Refinement of Reductive Amination for Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of secondary amines via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination for secondary amine synthesis?

Reductive amination is a powerful method for forming C-N bonds to create secondary and tertiary amines. The process involves two main steps:

  • Imine/Iminium Ion Formation: A primary amine reacts with a carbonyl compound (aldehyde or ketone) under neutral or slightly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine.[1][2]

  • Reduction: The resulting imine or its protonated form, the iminium ion, is then reduced in situ by a reducing agent to yield the final secondary amine.[2][3]

This method is widely favored as it helps to prevent the over-alkylation issues commonly seen with direct alkylation of amines using alkyl halides.[4][5]

Q2: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine/iminium ion intermediate without significantly reducing the starting carbonyl compound.[6] Several common reducing agents are available, each with its own advantages:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[7] It is often the preferred choice due to its high yields and the formation of fewer side products.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions (pH 4-7), which are optimal for imine formation.[9] Its selectivity is pH-dependent; it reduces iminium ions much faster than carbonyls within this pH range.[5][9] However, it can generate toxic cyanide byproducts.[1]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone, which can lower the yield of the desired amine.[1][5] It is more suitable for a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[7]

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a green and efficient method.[1][10] It avoids stoichiometric boron-based reagents but may require specialized equipment for handling hydrogen gas.

Q3: Why is pH control important in reductive amination?

Maintaining the correct pH is crucial for balancing the two key steps of the reaction:

  • Imine Formation: This step is acid-catalyzed. A mildly acidic environment (typically pH 4-7) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the nucleophilic attack by the amine.[5][9]

  • Amine Nucleophilicity: If the pH is too low (too acidic), the starting amine will be protonated to form its non-nucleophilic ammonium salt, which will shut down the initial reaction with the carbonyl compound.[6][9]

Therefore, a delicate balance must be struck to ensure a sufficient rate of imine formation without deactivating the amine nucleophile.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect pH: The reaction medium is either too acidic or too basic, inhibiting imine formation or deactivating the amine.[9] 2. Inactive Reagents: The reducing agent may have degraded due to improper storage or handling. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.[11] 4. Steric Hindrance: Bulky substituents on the amine or carbonyl compound are slowing down the reaction. 5. Electron-Withdrawing Groups: Electron-poor aryl amines or aldehydes can be less reactive.[11][12] 6. Amine Salt Starting Material: Using an amine salt (e.g., hydrochloride) without prior neutralization.[11]1. Optimize pH: Use a buffer system (e.g., acetic acid/acetate) to maintain the pH between 4 and 7.[9] For ketone reactions, a small amount of acetic acid can act as a catalyst.[7] 2. Use Fresh Reagents: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 3. Change Solvent: Select a solvent in which all reactants are soluble. Common solvents include dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[4][7] 4. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture. 5. Use a More Reactive Reducing Agent or Add a Lewis Acid: Consider a stronger, yet selective, reducing agent or use additives like Ti(OiPr)₄ to activate the carbonyl group.[12] 6. Free-Base the Amine: Neutralize the amine salt with a base (e.g., triethylamine) before adding it to the reaction mixture.[11]
Formation of Side Products 1. Over-alkylation (Tertiary Amine Formation): The secondary amine product reacts with another molecule of the carbonyl compound and is further reduced.[5] 2. Alcohol Formation: The reducing agent is reducing the starting aldehyde or ketone.[1] 3. Aldol Condensation: The aldehyde or ketone self-condenses under the reaction conditions.[13] 4. Cyanide Adduct Formation: When using NaBH₃CN, cyanide can add to the iminium ion.[11]1. Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound. A stepwise procedure (forming the imine first, then reducing) can also minimize this.[7] Consider non-acidic conditions to suppress tertiary amine formation.[14] 2. Use a More Selective Reducing Agent: Switch to NaBH(OAc)₃, which is highly selective for the imine over the carbonyl.[6][15] If using NaBH₄, add it after the imine has had sufficient time to form.[5] 3. Optimize Conditions: Slowly add the aldehyde to the reaction mixture at a slightly elevated temperature to favor rapid imine formation and hydrogenation over aldol condensation.[13] 4. Switch Reducing Agent: Use NaBH(OAc)₃ as an alternative to avoid cyanide-related byproducts.[5]
Difficult Purification 1. Excess Starting Amine: Unreacted primary amine is difficult to separate from the secondary amine product. 2. Boron-Containing Impurities: Boron complexes can form with the amine product, making purification challenging.[16] 3. Acid-Sensitive Functional Groups: The workup or purification process (e.g., SCX chromatography) may cleave acid-labile groups like Boc protecting groups.[11]1. Scavenging Resins: Use a polymer-supported benzaldehyde resin to scavenge any excess primary amine from the reaction mixture.[11] 2. Aqueous Workup: Perform an aqueous basic wash (e.g., with NaOH solution) during workup to break down boron-amine complexes.[16] 3. Modify Purification: Disable the SCX purification step if acid-sensitive groups are present and consider alternative purification methods like standard silica gel chromatography with a suitable eluent system.[11]

Experimental Protocols & Visualizations

General One-Pot Reductive Amination Protocol using NaBH(OAc)₃

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the aldehyde or ketone (1.0 mmol) in an appropriate solvent (e.g., 1,2-dichloroethane (DCE), 10 mL), add the primary amine (1.1 mmol).

  • Imine Formation: If reacting a ketone, add acetic acid (1.1 mmol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The formation can be monitored by techniques like TLC or GC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Diagrams

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Carbonyl Aldehyde/Ketone (R₂C=O) Hemiaminal Hemiaminal Carbonyl->Hemiaminal + R'NH₂ Amine Primary Amine (R'NH₂) Amine->Hemiaminal Iminium Iminium Ion ([R₂C=NHR']⁺) Hemiaminal->Iminium - H₂O, + H⁺ SecondaryAmine Secondary Amine (R₂CH-NHR') Iminium->SecondaryAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->SecondaryAmine + [H⁻]

Caption: General mechanism of secondary amine synthesis via reductive amination.

Troubleshooting_Workflow cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes Start Start Reductive Amination Check_Completion Reaction Complete? Start->Check_Completion Low_Yield Low Yield / No Reaction Check_Completion->Low_Yield No Side_Products Side Products Observed Check_Completion->Side_Products Yes, but... Purification_Issue Purification Issues Check_Completion->Purification_Issue Post-Workup Success Successful Synthesis Check_Completion->Success Yes Cause_pH Incorrect pH Low_Yield->Cause_pH Cause_Reagent Inactive Reagents Low_Yield->Cause_Reagent Cause_Solubility Poor Solubility Low_Yield->Cause_Solubility Cause_Overalkylation Over-alkylation Side_Products->Cause_Overalkylation Cause_Alcohol Carbonyl Reduction Side_Products->Cause_Alcohol Cause_ExcessAmine Excess Amine Purification_Issue->Cause_ExcessAmine Cause_Boron Boron Complexes Purification_Issue->Cause_Boron

Caption: A logical workflow for troubleshooting common reductive amination issues.

References

Technical Support Center: Preclinical Cardiovascular Risk Assessment at High Doses

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the assessment of cardiovascular risks at high doses in preclinical models.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess cardiovascular risk at high doses in preclinical studies?

A1: Assessing cardiovascular risk at high doses is crucial for several reasons. It helps establish a drug candidate's safety margin, identify potential target organs for toxicity, and define a safe starting dose for human clinical trials.[1][2] High-dose studies can unmask toxicities that may not be apparent at therapeutic doses and are essential for meeting regulatory requirements, such as those outlined in the ICH S7A and S7B guidelines.[2][3][4] Early identification of cardiovascular liabilities can prevent costly failures in later stages of drug development and protect patient safety in clinical trials.[5][6][7]

Q2: What are the primary cardiovascular risks observed with high-dose drug administration in preclinical models?

A2: High-dose administration can lead to a range of cardiovascular toxicities. The most common risks include electrophysiological disturbances like QT interval prolongation and arrhythmias, hemodynamic changes such as hypertension or hypotension, and direct myocardial injury leading to heart failure.[8][9] Some compounds can also cause structural changes like cardiac hypertrophy or valvulopathy.[9] The specific risk often depends on the drug's mechanism of action.[10] For example, many kinase inhibitors are associated with hypertension and left ventricular dysfunction.[8]

Q3: What is the difference between a safety pharmacology study and a toxicology study for assessing cardiovascular risk?

A3: Safety pharmacology studies are designed to detect undesirable pharmacodynamic effects on major physiological systems (cardiovascular, respiratory, central nervous system) and are typically acute functional assessments.[1][2] They are crucial for identifying risks before first-in-human trials.[3] In contrast, toxicology studies are designed to identify target organs of toxicity over a longer duration and at a wider range of doses, focusing on histopathological and morphological changes in addition to functional endpoints.[1][4] While ECGs may be recorded during toxicology studies, the quality and quantity of data are often insufficient for a detailed QT interval assessment as expected from dedicated safety pharmacology studies.[11]

Q4: Which animal models are most appropriate for high-dose cardiovascular risk assessment?

A4: The choice of animal model depends on the specific research question and the drug's target. Rodents (rats, mice) are often used for early screening and mechanistic studies due to cost and availability.[12][13] However, for definitive cardiovascular safety testing, larger non-rodent species like dogs (especially for QT assessment) and non-human primates are preferred as their cardiovascular physiology is more comparable to humans.[4][9] Genetically engineered models can also be valuable for studying specific pathways or disease states.[14][15]

Troubleshooting Guides

Issue 1: Unexpected QT Prolongation in an In Vivo Study

Q: We observed significant QT interval prolongation in our high-dose telemetry study in dogs, but our in vitro hERG assay was negative. How should we interpret this?

A: This discrepancy can arise from several factors:

  • Multiple Ion Channel Effects: The drug may be affecting other cardiac ion channels besides hERG (IKr), such as those responsible for the late sodium current (late INa) or the slow delayed-rectifier current (IKs).[4] A standalone hERG assay has limitations, and a more integrated approach assessing multiple ion channels, as suggested by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is more predictive.[5]

  • Metabolite Effects: The parent drug might be inactive, but an in vivo metabolite could be a potent hERG blocker or affect other channels. Consider running the hERG assay with known major metabolites.

  • Hemodynamic Effects: The drug could be causing secondary physiological changes, such as altered heart rate, blood pressure, or autonomic tone, which can indirectly affect the QT interval.[2] Analyze the complete hemodynamic profile from your telemetry data.

  • Electrolyte Imbalance: High doses of a compound can sometimes induce electrolyte disturbances (e.g., hypokalemia), which can prolong the QT interval. Check plasma electrolyte levels in your study animals.

Recommended Action:

  • Conduct a broader in vitro ion channel screen (including Nav1.5, Cav1.2, KvLQT1/minK) as part of a CiPA-style assessment.[5]

  • Perform patch-clamp assays on the major metabolites of the drug candidate.

  • Carefully conduct an exposure-response analysis to correlate drug concentration with the observed QT changes.[3]

Issue 2: Drug-Induced Hypertension in Rodent Models

Q: Our compound causes a significant, dose-dependent increase in blood pressure in spontaneously hypertensive rats (SHR). What is the mechanism, and how can we mitigate this?

A: Drug-induced hypertension in preclinical models is a common finding, particularly with certain classes of drugs like kinase inhibitors that target pathways such as VEGF.[8][16]

Potential Mechanisms:

  • Vasoconstriction: The drug may directly cause constriction of blood vessels.[16]

  • Sympathetic Nervous System Activation: The compound could be stimulating the sympathetic nervous system, leading to increased heart rate and vascular resistance.[17]

  • Renin-Angiotensin System (RAS) Activation: The drug might be activating the RAS, leading to fluid retention and vasoconstriction.[18]

  • Nitric Oxide (NO) Inhibition: Inhibition of endothelial nitric oxide synthase (eNOS) can lead to reduced vasodilation and increased blood pressure, a mechanism seen in L-NAME-induced hypertension models.[17]

Troubleshooting & Mitigation Strategy:

  • Investigate the Mechanism: Use specific pharmacological antagonists for the sympathetic system (e.g., beta-blockers) or the RAS (e.g., ACE inhibitors) to see if the hypertensive effect is blunted.

  • Assess Endothelial Function: Evaluate markers of endothelial function to check for NO pathway involvement.

  • Select an Appropriate Model: The SHR model is genetically hypertensive.[19] To confirm the drug effect is not model-specific, test the compound in a normotensive strain (e.g., Wistar-Kyoto) or a different hypertension model, such as a DOCA-salt model.[20]

  • Structural Modification: If the hypertension is target-related, medicinal chemistry efforts may be needed to design analogs with a reduced effect on blood pressure while retaining efficacy.

Issue 3: Interpreting Cardiac Biomarker Data

Q: We've seen a slight elevation in cardiac troponin I (cTnI) at the highest dose in our rat toxicology study, but no corresponding histopathological findings. Is this clinically relevant?

A: Elevated troponins are sensitive and specific markers of myocardial injury.[21] However, interpreting minor elevations without corresponding pathology can be challenging.

Possible Interpretations & Next Steps:

  • Subclinical Myocardial Injury: The troponin release may indicate a low level of cardiomyocyte damage that is below the detection limit of routine histopathology.[22] Troponins are considered good biomarkers for detecting minor necrosis in its early stages.[22]

  • Transient Effect: The injury might be transient and reversible, especially if it only occurs at peak drug concentration (Cmax).

  • Functional Impairment: The damage, while not structurally obvious, could lead to functional deficits. It is recommended to correlate biomarker data with functional assessments like echocardiography to check for changes in cardiac function (e.g., ejection fraction).[23][24]

  • Other Biomarkers: Analyze other cardiac biomarkers to build a more complete picture. Natriuretic peptides (BNP or NT-proBNP) can indicate cardiac stress or heart failure.[21][23] Novel biomarkers like myeloperoxidase (MPO) or SERPINA3 and THBS1 are also being investigated for early detection of cardiotoxicity.[21][25]

Recommended Action:

  • Conduct more sensitive analyses, such as electron microscopy, on cardiac tissue to look for ultrastructural changes (e.g., mitochondrial injury).[26]

  • In future studies, collect blood samples at multiple time points to understand the kinetics of troponin release and recovery.

  • Integrate functional cardiac imaging (echocardiography) into the study design to link biomarker changes with functional outcomes.[24]

Data Presentation: Key Cardiovascular Parameters

Table 1: Common Preclinical Cardiovascular Assessments and Key Parameters

Assessment TypeModelKey Parameters MonitoredPotential Adverse Finding at High Doses
In Vitro Electrophysiology hERG-expressing cells, iPSC-CardiomyocytesIC50 for ion channel block (hERG, Nav1.5, Cav1.2)Low IC50 for hERG (IKr) block
iPSC-Cardiomyocytes (MEA)Field Potential Duration (FPD), Beat RateFPD prolongation, proarrhythmic events (EADs)
In Vivo Hemodynamics & ECG Conscious, telemetered Dog, NHP, RatBlood Pressure, Heart Rate, ECG Intervals (PR, QRS, QT)Sustained hypertension/hypotension, QT prolongation
Cardiac Function Rodents, Large Animals (Echocardiography)Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Wall ThicknessDecrease in LVEF/FS, cardiac hypertrophy
Biomarkers AnyCardiac Troponins (cTnI, cTnT), Natriuretic Peptides (BNP, NT-proBNP)Increased plasma/serum levels

Table 2: Interpreting ECG Changes in Preclinical Toxicology

ECG ParameterPotential Toxicological InterpretationAssociated Risk
PR Interval Prolongation Delayed atrioventricular (AV) conductionRisk of heart block
QRS Duration Widening (>100 ms) Blockade of fast sodium channels (Nav1.5), slowed ventricular conduction[4][27]Risk of ventricular dysrhythmias[27]
QTc Interval Prolongation Delayed ventricular repolarization (often via hERG block)Risk of Torsades de Pointes (TdP)
Tall R wave in aVR / Right Axis Deviation Characteristic of fast sodium channel blockade[27]High risk of major toxicity

Experimental Protocols

Protocol 1: In Vitro hERG Inhibition Assay by Patch-Clamp

Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG (IKr) potassium channel, a key indicator of proarrhythmic risk.[5]

Methodology:

  • Cell Culture: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2).

  • Electrophysiology Setup: Employ an automated or manual patch-clamp system. Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Voltage Clamp Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 3 seconds. The peak outward "tail current" during this repolarizing step is measured, as it reflects the recovery of channels from inactivation and is a reliable measure of the hERG current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG tail current.

    • Apply increasing concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) via a perfusion system, allowing the current to reach a steady state at each concentration.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., E-4031, a potent hERG blocker).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: In Vivo Cardiovascular Telemetry in Conscious Animals

Objective: To continuously monitor cardiovascular parameters (ECG, blood pressure, heart rate) in a conscious, freely moving animal to assess the functional effects of a high-dose compound.[24]

Methodology:

  • Animal Model: Typically, beagle dogs or cynomolgus monkeys are used. Animals should be acclimated to the laboratory environment and jacketed external telemetry (JET) systems if used.[2]

  • Telemetry Implantation:

    • Surgically implant a telemetry device under sterile conditions and appropriate anesthesia.

    • The blood pressure catheter is placed in a major artery (e.g., carotid or femoral), and ECG leads are placed subcutaneously to approximate a Lead II configuration.

    • Allow for a sufficient recovery period (at least 2 weeks) post-surgery.

  • Study Design:

    • Use a crossover or parallel-group design with an appropriate number of animals (e.g., n=4-8 per group). Each animal should serve as its own control.

    • Acquire at least 24 hours of baseline data before dosing.

    • Administer the test compound at multiple doses (e.g., low, mid, high) and a vehicle control. The high dose should be based on previous toxicology studies to represent a multiple of the expected therapeutic exposure.

  • Data Acquisition:

    • Record data continuously from the pre-dose period until at least 24 hours post-dose.

    • Use a validated data acquisition system (e.g., DSI Ponemah).[28]

  • Data Analysis:

    • Extract data at relevant time points, especially around the Cmax of the drug.

    • Calculate time-averaged values for heart rate (HR) and mean arterial pressure (MAP).

    • Analyze ECG intervals (PR, QRS, QT). The QT interval must be corrected for heart rate (QTc), using a study-specific correction formula (e.g., Van de Water's) or an individual animal correction.

    • Compare post-dose data to time-matched baseline data for statistical significance.

    • Conduct an exposure-response analysis, correlating plasma concentrations of the drug with cardiovascular changes.

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_0 In Vitro Screening cluster_1 In Vivo Assessment cluster_2 Risk Assessment hERG hERG Assay (Patch-Clamp) CiPA CiPA Panel (hERG, Nav1.5, Cav1.2) hERG->CiPA MEA iPSC-CM MEA (Field Potential Duration) CiPA->MEA Telemetry Rodent/NHP Telemetry (ECG, BP, HR) MEA->Telemetry Advance to In Vivo Echo Echocardiography (Cardiac Function) Telemetry->Echo Risk Integrated Cardiovascular Risk Assessment Telemetry->Risk Data Integration Biomarkers Biomarkers (Troponin, BNP) Echo->Biomarkers Echo->Risk Data Integration Biomarkers->Risk Data Integration

Caption: Preclinical workflow for assessing cardiovascular risk.

G Dox Doxorubicin (High Dose) ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Mito Mitochondrial Injury Dox->Mito DNA DNA Damage Dox->DNA SIRT1 SIRT1 Pathway (Inhibition) ROS->SIRT1 Mito->SIRT1 p53 p53 Pathway (Activation) DNA->p53 Apoptosis Cardiomyocyte Apoptosis Dysfunction Cardiac Dysfunction & Heart Failure Apoptosis->Dysfunction SIRT1->Apoptosis Leads to p53->Apoptosis Leads to

Caption: Doxorubicin-induced cardiotoxicity signaling pathways.

References

Technical Support Center: Minimizing Side Effects of Methyl(pentan-2-yl)amine hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects when using Methyl(pentan-2-yl)amine hydrochloride, also commonly known as 1,3-dimethylamylamine (DMAA), in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic stimulant. Its primary mechanism of action involves increasing the release of the neurotransmitters dopamine and norepinephrine in the brain, leading to increased alertness, energy, and focus.

Q2: What are the most common side effects observed in animal models treated with this compound?

The most frequently reported side effects fall into two main categories:

  • Cardiovascular: Increased heart rate (tachycardia) and elevated blood pressure are common.[1][2][3][4][5][6] At higher doses, more severe effects such as cardiac arrhythmias may occur.[7][8]

  • Neurological: These can range from restlessness and tremors to more severe effects like hyperthermia (elevated body temperature) and, at high doses, seizures and neurotoxicity.[9][10][11] Neurotoxicity can manifest as damage to neurons and glial cells.

Q3: Are there any known ways to mitigate the cardiovascular side effects?

Yes, several strategies can be employed:

  • Dose Optimization: The cardiovascular effects of DMAA are dose-dependent.[2][4][12][13] Using the lowest effective dose can significantly reduce the risk of adverse cardiovascular events.

  • Co-administration of Antagonists: In research settings, the use of specific receptor antagonists has been explored. For instance, dopamine and serotonin receptor antagonists have shown potential in reversing cardiac arrhythmias induced by stimulants in animal models.

  • Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure allows for early detection of adverse effects, enabling intervention before they become severe.

Q4: How can the risk of neurotoxicity be minimized?

  • Temperature Control: Hyperthermia is a key factor in the neurotoxicity of stimulants.[10] Maintaining the animal's core body temperature within a normal physiological range can be neuroprotective. This can be achieved through environmental temperature control or other cooling methods.

  • Neuroprotective Agents: Pre-treatment with certain compounds has been shown to reduce the neurotoxic effects of amphetamine-like substances in animal models. These include NMDA receptor antagonists (e.g., memantine) and α7 nicotinic acetylcholine receptor (nAChR) antagonists.[9]

  • Antioxidants: Since oxidative stress is a mechanism of neurotoxicity, the use of antioxidants could potentially offer protection.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality
Potential Cause Troubleshooting Steps
Cardiovascular Crisis - Review the dosage administered. Was it within the established safe range for the animal model? - Monitor cardiovascular parameters (heart rate, blood pressure) in subsequent animals to identify acute changes. - Consider reducing the dose or the rate of administration.
Severe Hyperthermia - Monitor core body temperature throughout the experiment. - Implement cooling measures if body temperature rises significantly (e.g., cooling pads, reducing ambient temperature). - Ensure animals are not housed in an overly warm environment.[10]
Seizures - Observe animals closely for signs of seizure activity (e.g., clonus, tonic-clonic movements).[14] - If seizures are observed, consider reducing the dose in future experiments. - Have a plan for humane euthanasia if seizures are severe and prolonged.
Administration Error - Verify the concentration of the dosing solution. - Review the administration technique to ensure accuracy and avoid accidental overdose.
Issue 2: Abnormal Behavior (Hyperactivity, Stereotypy, Seizures)
Potential Cause Troubleshooting Steps
Excessive CNS Stimulation - This is an expected effect of the drug, but extreme hyperactivity or stereotyped (repetitive, purposeless) behaviors may indicate an excessive dose. - Reduce the dose to a level that achieves the desired experimental effect without causing excessive behavioral changes.
Seizure Activity - Familiarize yourself with the stages of seizures in rodents to accurately identify them.[14][15] - If seizures occur, this is a sign of significant neurotoxicity. The dose should be lowered in subsequent experiments. - For studies where seizures are an expected outcome, ensure a clear endpoint for euthanasia is defined in the protocol to minimize suffering.[14]
Stress/Pain - Ensure proper handling and restraint techniques to minimize stress, which can exacerbate the effects of stimulants.
Issue 3: Significant Weight Loss or Reduced Food/Water Intake
Potential Cause Troubleshooting Steps
Appetite Suppression - Monitor food and water intake daily. - Provide highly palatable and easily accessible food and water sources. - Consider administering the compound at a time of day that is less likely to interfere with the animal's primary feeding period.
General Malaise - Perform regular health checks to look for other signs of distress or illness. - If weight loss is severe, consult with a veterinarian.

Data Presentation

Table 1: Dose-Dependent Effects of this compound (DMAA) on Cardiovascular Parameters in Animal Models (Illustrative)

Dose (mg/kg)Change in Systolic Blood Pressure (mmHg)Change in Heart Rate (bpm)Observed Adverse Effects
Low (e.g., 1-5)Minimal to slight increaseMinimal to slight increaseGenerally well-tolerated
Moderate (e.g., 5-25)Moderate increase[12]Moderate increaseRestlessness, mild hyperthermia
High (e.g., >25)Significant increase[12]Significant increasePronounced hyperthermia, stereotypy, potential for arrhythmias

Note: This table is illustrative and based on findings for DMAA and related compounds. Actual values will vary depending on the animal species, strain, and experimental conditions.

Experimental Protocols

Protocol 1: Administration of this compound to Rodents
  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

    • Ensure the final concentration allows for the desired dose to be administered in an appropriate volume (e.g., 5-10 ml/kg for oral gavage in rats).

  • Route of Administration:

    • Oral (gavage): The most common route for controlled dosing. Use a proper-sized gavage needle to avoid injury.

    • Intraperitoneal (IP): Offers rapid absorption. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Dose and Volume:

    • Calculate the dose based on the animal's most recent body weight.

    • Adhere to recommended maximum injection volumes for the chosen route and species.

  • Post-Administration Monitoring:

    • Observe the animal for at least 1-2 hours post-dosing for any immediate adverse reactions.

    • Monitor for changes in behavior, posture, and activity levels.

Protocol 2: Assessment of Neurotoxicity via Histology
  • Tissue Collection:

    • At the designated experimental endpoint, euthanize the animal according to the approved protocol.

    • Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect the brain and post-fix in the same fixative.

  • Tissue Processing:

    • Cryoprotect the brain tissue (e.g., in a sucrose solution).

    • Section the brain using a cryostat or vibratome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general assessment of cellular morphology and identification of neuronal necrosis.[16]

    • Cresyl Violet (Nissl Staining): To visualize neuronal cell bodies and assess for neuronal loss.

    • Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP): To identify reactive astrocytes (astrogliosis), a marker of neuroinflammation and injury.[16]

  • Microscopy and Analysis:

    • Examine the stained sections under a light microscope.

    • Quantify neuronal loss and astrogliosis in specific brain regions of interest (e.g., striatum, hippocampus).

Visualizations

Signaling_Pathway_Neurotoxicity cluster_extracellular Extracellular cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Glia Methyl_pentan_2_yl_amine_HCl Methyl(pentan-2-yl)amine hydrochloride DAT Dopamine Transporter (DAT) Methyl_pentan_2_yl_amine_HCl->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Methyl_pentan_2_yl_amine_HCl->NET Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Methyl_pentan_2_yl_amine_HCl->VMAT2 Disrupts DA_release Increased Dopamine Release DAT->DA_release Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Leads to Cytosolic_DA Cytosolic Dopamine Dopamine_vesicle->Cytosolic_DA Release into Cytosol Cytosolic_DA->DAT Reverse Transport via Oxidative_Stress Oxidative Stress (ROS Production) DA_release->Oxidative_Stress Metabolism leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation (Microglial Activation, Astrogliosis) Oxidative_Stress->Neuroinflammation Apoptosis Apoptosis (Neuronal Cell Death) Mitochondrial_Dysfunction->Apoptosis Neuroinflammation->Apoptosis

Caption: Signaling pathway of stimulant-induced neurotoxicity.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_observation Observation & Decision cluster_action Troubleshooting Action Dose_Selection Dose Selection (Lowest effective dose) Administration Compound Administration Dose_Selection->Administration Animal_Model Select Appropriate Animal Model Animal_Model->Administration Monitoring_Plan Establish Monitoring Plan (Temp, CV, Behavior) Monitoring In-life Monitoring Monitoring_Plan->Monitoring Administration->Monitoring Adverse_Event Adverse Event Observed? Monitoring->Adverse_Event No_Event No Adverse Event Adverse_Event->No_Event No Reduce_Dose Reduce Dose Adverse_Event->Reduce_Dose Yes Control_Temp Implement Temperature Control Adverse_Event->Control_Temp Yes Supportive_Care Provide Supportive Care Adverse_Event->Supportive_Care Yes No_Event->Administration Continue Experiment Refine_Protocol Refine Protocol Reduce_Dose->Refine_Protocol Control_Temp->Refine_Protocol Supportive_Care->Refine_Protocol Refine_Protocol->Dose_Selection Re-evaluate

Caption: Troubleshooting workflow for adverse events.

References

Validation & Comparative

Comparative Pharmacological Analysis: Methyl(pentan-2-yl)amine Hydrochloride vs. Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Methyl(pentan-2-yl)amine hydrochloride, also commonly known as 1,3-dimethylamylamine (DMAA), and the well-characterized psychostimulant, amphetamine. The following sections present a side-by-side comparison of their mechanisms of action, receptor and transporter interactions, and pharmacokinetic profiles, supported by available experimental data.

Executive Summary

Both this compound and amphetamine are sympathomimetic amines that exert their stimulant effects primarily through interactions with monoamine transporters. While amphetamine's pharmacology is extensively documented, research on this compound is less comprehensive. This guide synthesizes the available data to facilitate a direct comparison for research and drug development purposes.

Mechanism of Action

Amphetamine is a potent central nervous system (CNS) stimulant. Its primary mechanism of action involves increasing the synaptic levels of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] Amphetamine achieves this by acting as a substrate for the respective monoamine transporters (DAT, NET, and SERT), leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[2] Additionally, amphetamine can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2).

This compound (DMAA) also functions as a stimulant by increasing the levels of norepinephrine and dopamine.[3] Recent studies have confirmed that DMAA is a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] Similar to amphetamine, DMAA has been shown to induce DAT endocytosis, suggesting a substrate-like interaction with the transporter.[4][5]

Quantitative Comparison of Transporter Interactions

The following table summarizes the available quantitative data on the interaction of this compound and amphetamine with the dopamine and norepinephrine transporters.

CompoundTransporterAssay TypeValueReference
This compound Norepinephrine Transporter (NET)Inhibition (IC₅₀)0.41 µM[4]
Dopamine Transporter (DAT)Inhibition (IC₅₀)29 µM[4]
Dopamine Transporter (DAT)Inhibition (IC₅₀)106 µM[4]
d-Amphetamine Norepinephrine Transporter (NET)Inhibition (Kᵢ)~0.1 µM[1]
Dopamine Transporter (DAT)Inhibition (Kᵢ)~0.6 µM[1]

Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are both measures of a drug's potency in inhibiting a biological function. Lower values indicate higher potency. The significant discrepancy in the reported IC₅₀ values for DMAA at the DAT may be due to different experimental conditions.

Pharmacokinetic Profiles

A comparative overview of the pharmacokinetic parameters of both compounds is presented below.

ParameterThis compoundAmphetamineReference
Bioavailability Not explicitly determined, but orally active>75% (oral)[3]
Time to Peak Plasma Concentration (Tₘₐₓ) 3-5 hours (25 mg oral dose)1-3 hours (oral)[6]
Terminal Half-Life (t₁/₂) 8.45 ± 1.9 hours (25 mg oral dose)d-amphetamine: ~9-11 hours; l-amphetamine: ~11-14 hours[6]
Volume of Distribution (Vd) 236 ± 38 L (25 mg oral dose)~4 L/kg[6]
Metabolism Primarily excreted unchangedExtensively metabolized by CYP2D6[3]
Elimination RenalRenal, pH-dependent[3]

Experimental Protocols

Neurotransmitter Transporter Uptake Assay (using [³H]Dopamine)

This protocol is designed to measure the inhibition of dopamine uptake by a test compound in synaptosomes or cells expressing the dopamine transporter (DAT).

Materials:

  • Synaptosomes or DAT-expressing cells

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]Dopamine (radioligand)

  • Test compound (e.g., this compound or amphetamine)

  • Nomifensine or cocaine (for determining non-specific uptake)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent striatal tissue or culture DAT-expressing cells to a suitable confluency.[7][8]

  • Incubation: Pre-incubate aliquots of the synaptosomal preparation or cell suspension with varying concentrations of the test compound or vehicle in KRH buffer for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM).

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like nomifensine or cocaine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

experimental_workflow_uptake_assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quantification cluster_analysis Data Analysis prep_cells Prepare DAT-expressing cells or synaptosomes pre_incubate Pre-incubate with test compound prep_cells->pre_incubate Transfer add_radioligand Add [3H]Dopamine pre_incubate->add_radioligand Initiate terminate Terminate uptake (filtration & washing) add_radioligand->terminate Stop quantify Quantify radioactivity (scintillation counting) terminate->quantify analyze Calculate IC50 quantify->analyze

Workflow for Neurotransmitter Transporter Uptake Assay.
Norepinephrine Transporter (NET) Binding Assay (using [³H]Nisoxetine)

This protocol is used to determine the binding affinity of a test compound to the norepinephrine transporter.

Materials:

  • Membrane preparations from cells expressing NET or from specific brain regions (e.g., cortex)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]Nisoxetine (radioligand)

  • Test compound (e.g., this compound or amphetamine)

  • Desipramine (for determining non-specific binding)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare cell membranes from NET-expressing cells or brain tissue homogenates.[9]

  • Incubation: In a 96-well plate, incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]Nisoxetine in binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of desipramine) from the total binding. Analyze the data using non-linear regression to determine the Kᵢ value of the test compound.

Signaling Pathways

The primary signaling pathway affected by both this compound and amphetamine is the monoaminergic system, particularly the dopaminergic and noradrenergic pathways. The following diagram illustrates the principal mechanism of action at the presynaptic terminal.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains DA/NE) DA_NE_cyto Dopamine (DA) / Norepinephrine (NE) (cytosolic) Vesicle->DA_NE_cyto Release DA_NE_synapse DA / NE Vesicle->DA_NE_synapse Exocytosis VMAT2 VMAT2 DAT_NET DAT/NET DAT_NET->DA_NE_synapse Efflux MAO MAO DA_NE_cyto->VMAT2 Uptake DA_NE_cyto->DAT_NET Reuptake DA_NE_cyto->MAO Degradation Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding Amphetamine Amphetamine / DMAA Amphetamine->VMAT2 Inhibits Amphetamine->DAT_NET Inhibits reuptake & promotes efflux

References

A Comparative Guide to the Quality Control of N-methylpentan-2-amine HCl: Validating a New HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quality control of N-methylpentan-2-amine HCl. The information presented herein is based on established analytical principles and follows the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

N-methylpentan-2-amine HCl is an aliphatic amine, a class of compounds that typically lacks a significant UV chromophore, making direct analysis by HPLC-UV challenging.[4] To overcome this, the proposed HPLC-UV method incorporates a pre-column derivatization step to attach a UV-active molecule to the analyte, enabling sensitive and specific detection. This guide details the validation of this new method, presenting its performance against an alternative analytical technique and providing the necessary experimental protocols for replication.

Methodology Comparison

The quality control of N-methylpentan-2-amine HCl requires a robust and reliable analytical method. Below, we compare a novel HPLC-UV method with a conventional GC-FID method. Both methods employ a derivatization step to enhance analyte detection.

Table 1: Comparison of Analytical Method Parameters
ParameterHPLC-UV Method with DerivatizationGC-FID Method with Derivatization
Principle Separation based on polarity after derivatization to introduce a UV chromophore.Separation based on volatility and boiling point after derivatization to improve thermal stability.
Instrumentation High-Performance Liquid Chromatograph with UV DetectorGas Chromatograph with Flame Ionization Detector
Derivatizing Agent Dansyl ChlorideTrifluoroacetic Anhydride (TFAA)
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile/Water GradientInert Carrier Gas (e.g., Helium, Nitrogen)
Detection UV Absorbance (e.g., 254 nm)Flame Ionization
Primary Use Assay, Impurity ProfilingAssay, Volatile Impurity Analysis

Experimental Protocols

Detailed methodologies for both the proposed HPLC-UV method and the comparative GC-FID method are provided below. These protocols are designed to meet the stringent requirements of pharmaceutical quality control.

Protocol 1: HPLC-UV Method with Pre-Column Derivatization

1. Objective: To quantify N-methylpentan-2-amine HCl and assess its purity.

2. Reagents and Materials:

  • N-methylpentan-2-amine HCl Reference Standard

  • Dansyl Chloride

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid (0.1 N)

  • C18 HPLC Column

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-methylpentan-2-amine HCl reference standard in 0.1 N HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the N-methylpentan-2-amine HCl sample in 0.1 N HCl to a known concentration.

4. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 2 mL of 100 mM sodium bicarbonate buffer.

  • Add 2 mL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 45 minutes.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

    • 0-15 min: 50% A to 90% A

    • 15-20 min: 90% A

    • 20-25 min: 90% A to 50% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Protocol 2: GC-FID Method with Derivatization

1. Objective: To provide an alternative method for the quantification of N-methylpentan-2-amine HCl.

2. Reagents and Materials:

  • N-methylpentan-2-amine HCl Reference Standard

  • Trifluoroacetic Anhydride (TFAA)

  • Methylene Chloride (GC Grade)

  • Sodium Sulfate (Anhydrous)

  • DB-5 Capillary GC Column

3. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare standard and sample solutions of N-methylpentan-2-amine HCl in methylene chloride at appropriate concentrations.

4. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methylene chloride.

5. Chromatographic Conditions:

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a flow rate of 1 mL/min

  • Injection Volume: 1 µL (split mode)

Method Validation Workflow

The validation of any new analytical method is critical to ensure its suitability for its intended purpose. The following diagram illustrates the logical workflow for the validation of the proposed HPLC-UV method, in accordance with ICH guidelines.[1][5][6]

HPLC_Validation_Workflow start Method Development protocol Define Validation Protocol start->protocol specificity Specificity (Peak Purity, Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ (Signal-to-Noise) protocol->lod_loq robustness Robustness (Variations in Method Parameters) protocol->robustness system_suitability System Suitability (Throughout Validation) protocol->system_suitability documentation Final Validation Report specificity->documentation linearity->documentation accuracy->documentation repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay, Different Day/Analyst) precision->intermediate precision->documentation lod_loq->documentation robustness->documentation system_suitability->specificity system_suitability->linearity system_suitability->accuracy system_suitability->precision system_suitability->lod_loq system_suitability->robustness

Caption: Workflow for HPLC-UV method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as mandated by ICH guidelines.[1][3] These criteria should be met to declare the new HPLC-UV method as validated.

Table 2: Validation Parameters for the Proposed HPLC-UV Method
Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free of interference from placebo, impurities, and degradation products. Peak purity index > 0.99.To ensure the method is selective for the analyte of interest.[1]
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.To demonstrate a proportional relationship between analyte concentration and instrument response.[1]
Range The specified range over which the method is linear, accurate, and precise.To define the upper and lower concentration limits of the method.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.To assess the closeness of the test results to the true value.[1]
Precision To measure the degree of scatter between a series of measurements.[6]
RepeatabilityRSD ≤ 2.0% for six replicate injections.To show precision over a short time interval under the same conditions.[6]
Intermediate PrecisionRSD ≤ 2.0% for analyses on different days and by different analysts.To demonstrate the method's reproducibility within the same laboratory.[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C). RSD should remain within acceptable limits.To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Conclusion

The proposed HPLC-UV method with pre-column derivatization presents a viable and robust strategy for the quality control of N-methylpentan-2-amine HCl. While GC-FID offers a suitable alternative, HPLC-UV often provides greater flexibility for the analysis of non-volatile impurities and can be more readily available in many quality control laboratories. The successful validation of this HPLC-UV method, following the protocols and acceptance criteria outlined in this guide, will ensure that it is fit for its intended purpose, providing accurate and reliable data for product release and stability studies.

References

Cross-Reactivity of Methyl(pentan-2-yl)amine Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Methyl(pentan-2-yl)amine hydrochloride, also known as 1,3-dimethylbutylamine (DMBA), in common immunoassays used for drug screening. As a synthetic stimulant structurally related to other amphetamine-like compounds, understanding its potential to cause false-positive results is critical for accurate toxicological assessment and in the development of specific detection methods. This document presents a comparison of its cross-reactivity with other relevant stimulants, supported by experimental data and detailed methodologies.

Executive Summary

This compound (DMBA) is a synthetic stimulant that has been identified in dietary supplements. Its structural similarity to amphetamine and other stimulants, such as 1,3-dimethylamylamine (DMAA) and methylhexanamine, leads to significant cross-reactivity in immunoassays designed to detect amphetamines. This cross-reactivity can result in false-positive screening results, necessitating more specific confirmatory testing like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide outlines the extent of this cross-reactivity in widely used immunoassay platforms and provides detailed protocols for assessing such interferences.

Data Presentation: Cross-Reactivity of Stimulants in Amphetamine Immunoassays

The following table summarizes the cross-reactivity of this compound (DMBA) and other structurally related compounds in two common amphetamine immunoassay platforms. The data is compiled from various studies and is presented as the minimum concentration of the compound required to produce a positive result or the percentage of cross-reactivity relative to d-amphetamine.

CompoundAlternative NamesEMIT® II Plus Amphetamines AssayCEDIA® DAU Amphetamine/Ecstasy Assay
This compound 1,3-Dimethylbutylamine (DMBA) Positive (Concentration-dependent) Positive (Concentration-dependent)
1,3-DimethylamylamineDMAA, MethylhexanaminePositive at ~6.0 mg/L[1]Data Not Widely Available
3,4-MethylenedioxyamphetamineMDAHigh Cross-Reactivity113%[2]
3,4-MethylenedioxymethamphetamineMDMAVariable Cross-Reactivity199%[2]
3,4-MethylenedioxyethylamphetamineMDEAVariable Cross-Reactivity207%[2]
d-AmphetamineDextroamphetamine100% (Calibrator)100% (Calibrator)
d-MethamphetamineDextromethamphetamineHigh Cross-ReactivityHigh Cross-Reactivity

Note: The cross-reactivity of DMBA is known to occur, but specific percentage values are not consistently reported across a wide range of commercial immunoassays in the reviewed literature. The term "Positive (Concentration-dependent)" indicates that these compounds have been documented to cause false-positive results, with the likelihood of a positive result increasing with the concentration of the compound in the sample.

Experimental Protocols

Accurate assessment of immunoassay cross-reactivity is crucial for validating screening results. The following are detailed methodologies for conducting such studies.

Immunoassay Cross-Reactivity Screening Protocol (Spiking Study)

This protocol outlines the procedure for determining the cross-reactivity of a compound in a specific immunoassay using spiked urine samples.

a. Materials:

  • Drug-free human urine pool

  • Certified reference standard of this compound and other compounds of interest

  • Commercial immunoassay kits (e.g., EMIT® II Plus Amphetamines Assay, CEDIA® DAU Amphetamine/Ecstasy Assay)

  • Automated clinical chemistry analyzer (e.g., Siemens Viva-E, Roche Cobas c)

  • Calibrators and controls provided with the immunoassay kits

  • Pipettes and other standard laboratory equipment

b. Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of each test compound in a suitable solvent (e.g., methanol, deionized water).

  • Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of concentrations to be tested.

  • Spiking of Urine Samples: Spike aliquots of the drug-free human urine pool with the different concentrations of each test compound. Ensure the volume of the spiking solution is minimal to avoid significant dilution of the urine matrix.

  • Immunoassay Analysis: Analyze the spiked urine samples using the selected immunoassay on a calibrated clinical chemistry analyzer according to the manufacturer's instructions.

  • Data Analysis: Determine the lowest concentration of each compound that produces a positive result at the assay's cutoff level.

  • Calculation of Cross-Reactivity (Optional): If desired, the percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100

Confirmatory Analysis Protocol (GC-MS or LC-MS/MS)

This protocol describes the general steps for confirming the presence or absence of this compound and its metabolites in a sample that screened positive by immunoassay.

a. Materials:

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) system

  • Certified reference standards of the target analytes and their deuterated internal standards

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges and reagents

  • Derivatizing agents (for GC-MS)

  • Appropriate solvents and reagents for mobile phases and sample preparation

b. Procedure:

  • Sample Preparation:

    • Hydrolysis (if necessary): For conjugated metabolites, perform enzymatic or acidic hydrolysis to release the free drug.

    • Extraction: Isolate the analytes from the urine matrix using SPE or LLE. This step cleans up the sample and concentrates the analytes.

    • Derivatization (for GC-MS): Chemically modify the analytes to increase their volatility and improve their chromatographic properties.

  • Instrumental Analysis:

    • Inject the prepared sample extract into the GC-MS or LC-MS/MS system.

    • The analytes are separated based on their chemical properties as they pass through the chromatographic column.

    • The mass spectrometer detects and fragments the separated analytes, producing a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify the target compounds by comparing their retention times and mass spectra to those of the certified reference standards.

    • Quantify the concentration of the confirmed compounds using the response of the internal standard.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

cross_reactivity_concept cluster_immunoassay Immunoassay cluster_analytes Analytes in Sample Antibody Amphetamine Antibody Amphetamine Amphetamine (Target Analyte) Amphetamine->Antibody Specific Binding (True Positive) DMBA Methyl(pentan-2-yl)amine (Cross-Reactant) DMBA->Antibody Cross-Reactivity (False Positive) Unrelated Unrelated Compound

Caption: Conceptual diagram of immunoassay cross-reactivity.

experimental_workflow Start Urine_Sample Urine Sample Start->Urine_Sample Immunoassay Initial Screening (e.g., EMIT, CEDIA) Urine_Sample->Immunoassay Result Result? Immunoassay->Result Negative Negative Result (No further action) Result->Negative Negative Positive Presumptive Positive Result->Positive Positive End Negative->End Confirmation Confirmatory Testing (GC-MS or LC-MS/MS) Positive->Confirmation Final_Result Confirmed? Confirmation->Final_Result True_Positive True Positive (Target drug present) Final_Result->True_Positive Yes False_Positive False Positive (Cross-reactivity) Final_Result->False_Positive No True_Positive->End False_Positive->End

Caption: Workflow for drug screening and confirmation.

References

Comparative Analysis of N-Alkylated Pentan-2-Amine Derivatives: Efficacy and Potency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the efficacy and potency of various N-alkylated pentan-2-amine derivatives remains a nuanced area of study, with publicly available, direct comparative data across a homologous series against a single biological target being limited. However, by examining broader structure-activity relationship (SAR) studies on N-alkylated amines and related compounds, we can infer key principles governing their biological activity and construct a framework for their potential comparative efficacy.

This guide synthesizes available information to provide researchers, scientists, and drug development professionals with an objective overview. Due to the absence of a singular, comprehensive study focused solely on N-alkylated pentan-2-amine derivatives, this guide will draw upon analogous series and general principles of medicinal chemistry to inform the comparison.

Data Summary: Inferred Structure-Activity Relationships

Table 1: Inferred Efficacy and Potency of Hypothetical N-Alkylated Pentan-2-Amine Derivatives

Compound IDN-Alkyl SubstituentPredicted Potency (IC50/EC50)Predicted EfficacyKey Structural Feature
PA-Me MethylModerateFull Agonist/InhibitorSmall, non-bulky substituent
PA-Et EthylModerate to HighFull Agonist/InhibitorIncreased lipophilicity
PA-nPr n-PropylHighFull Agonist/InhibitorOptimal lipophilicity and chain length
PA-iPr IsopropylModeratePartial Agonist/AntagonistBranched chain may introduce steric hindrance
PA-nBu n-ButylModerate to HighFull Agonist/InhibitorFurther increased lipophilicity
PA-tBu tert-ButylLow to ModerateAntagonist/Weak InhibitorBulky group likely causes significant steric clash
PA-Bn BenzylHighVariable (target dependent)Aromatic ring introduces potential for π-π interactions

Experimental Protocols

To generate robust comparative data as illustrated above, a series of standardized experimental protocols would be required. The following methodologies represent standard practices in the field for determining the efficacy and potency of novel compounds.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of N-alkylated pentan-2-amine derivatives to a specific target receptor.

  • Methodology:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a known radioligand for the receptor at a fixed concentration.

    • Add increasing concentrations of the test compound (N-alkylated pentan-2-amine derivative).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) to the binding affinity.

Functional Assay (e.g., cAMP Assay for GPCRs)
  • Objective: To determine the functional activity (efficacy and potency, EC50) of the compounds as agonists or antagonists.

  • Methodology:

    • Culture cells expressing the target G-protein coupled receptor (GPCR).

    • Treat the cells with increasing concentrations of the test compound.

    • For agonist activity, stimulate the cells and measure the downstream signaling molecule (e.g., cyclic AMP) production.

    • For antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced signal.

    • Generate dose-response curves to determine the EC50 (potency) and the maximum response (efficacy).

In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a standardized inoculum of the target bacterium or fungus.

    • In a multi-well plate, prepare serial dilutions of the test compounds in growth medium.

    • Inoculate each well with the microbial suspension.

    • Incubate the plates under appropriate conditions (temperature, time, atmosphere).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Visualizing Methodologies and Relationships

To clarify the relationships between compound structure, experimental procedures, and outcomes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_data Data Analysis Pentan_2_amine Pentan-2-amine N_Alkylation N-Alkylation Reaction Pentan_2_amine->N_Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylation Derivative N-Alkylated Derivative N_Alkylation->Derivative Binding_Assay Receptor Binding Assay Derivative->Binding_Assay Test Compound Functional_Assay Functional Assay Derivative->Functional_Assay Test Compound Antimicrobial_Assay Antimicrobial Assay Derivative->Antimicrobial_Assay Test Compound Potency Potency (IC50/EC50/MIC) Binding_Assay->Potency Functional_Assay->Potency Efficacy Efficacy Functional_Assay->Efficacy Antimicrobial_Assay->Potency SAR Structure-Activity Relationship (SAR) Potency->SAR Efficacy->SAR

Caption: Experimental workflow for SAR studies.

Signaling_Pathway_Example Ligand N-Alkylated Pentan-2-amine Derivative Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Example of a GPCR signaling pathway.

A Head-to-Head Examination of Methyl(pentan-2-yl)amine Hydrochloride and Other Central Nervous System Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl(pentan-2-yl)amine hydrochloride, a synthetic stimulant, against other well-established central nervous system (CNS) stimulants, including d-amphetamine, methylphenidate, and modafinil. The information presented herein is intended for research and informational purposes only and is based on available preclinical data.

Executive Summary

This compound, also known as methylhexanamine or 1,3-dimethylamylamine (DMAA), is a sympathomimetic amine that exerts its stimulant effects primarily through the inhibition of norepinephrine and dopamine transporters. This mechanism of action is shared with other classical CNS stimulants like amphetamine and methylphenidate. Preclinical evidence suggests that while it is a less potent dopamine transporter inhibitor compared to d-amphetamine, it exhibits a higher affinity for the norepinephrine transporter. The following sections provide a detailed comparison of its pharmacological properties with those of other prominent CNS stimulants, supported by experimental data from published studies.

Comparative Pharmacological Data

The following tables summarize the available quantitative data from preclinical studies to facilitate a comparison of this compound with d-amphetamine, methylphenidate, and modafinil. It is important to note that direct head-to-head studies for all compounds across all assays are limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Inhibition
CompoundDopamine Transporter (DAT) IC50 (µM)Norepinephrine Transporter (NET) IC50 (µM)Source
This compound (DMAA)29.40.41[1]
d-Amphetamine0.66Not explicitly stated in the same study[1]
MethylphenidateNot directly compared in the same studyNot directly compared in the same study
Modafinil~3.1 (R-Modafinil)Not explicitly stated in the same study[2]

IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity. A lower IC50 value indicates a higher potency.

Table 2: In Vivo Effects on Locomotor Activity in Rodents
CompoundDose Range (mg/kg)Effect on Locomotor ActivityAnimal ModelSource
This compound (DMAA)3 - 10Dose-dependent decrease followed by an increase at 10 mg/kgSwiss-Webster Mice
d-Amphetamine2 - 20Dose-dependent bimodal response: increased locomotion at lower doses, stereotypy at higher dosesC57BL/6 Mice[3]
Methylphenidate1 - 3Dose-dependent increaseC57BL/6J Mice[4]
Modafinil75 - 300Dose-dependent increaseWistar Rats[5]
Table 3: In Vivo Effects on Extracellular Dopamine in the Nucleus Accumbens (Microdialysis)
CompoundDose (mg/kg)Peak Increase in Dopamine (% of Baseline)Animal ModelSource
This compound (DMAA)Not availableNot availableNot available
d-Amphetamine0.25 (i.v.)~400%Rat[6]
MethylphenidateNot directly comparableIncreases extracellular dopamineRat[7]
Modafinil30-300 (s.c.)Dose-dependent increaseRat[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

dopamine_signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_stimulants CNS Stimulants Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis VMAT2 VMAT2 Dopamine->VMAT2 Packaging Vesicle Vesicle VMAT2->Vesicle Packaging Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT DAT Synaptic_Cleft->DAT Reuptake D1_R D1 Receptor Synaptic_Cleft->D1_R D2_R D2 Receptor Synaptic_Cleft->D2_R DAT->Dopamine Gs Gs D1_R->Gs Gs-coupled Gi Gi D2_R->Gi Gi-coupled AC AC Gs->AC Gs-coupled cAMP cAMP AC->cAMP Gs-coupled PKA PKA cAMP->PKA Gs-coupled Cellular_Response_1 Cellular_Response_1 PKA->Cellular_Response_1 Gs-coupled AC_inhibit AC_inhibit Gi->AC_inhibit Gi-coupled AC_inhibit->cAMP DMAA Methyl(pentan-2-yl)amine HCl DMAA->DAT Inhibits Amphetamine Amphetamine Amphetamine->DAT Inhibits/Reverses Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits

Dopamine Signaling Pathway and Stimulant Action

experimental_workflow cluster_dat_binding Dopamine Transporter Binding Assay cluster_locomotor Locomotor Activity Assay cluster_microdialysis In Vivo Microdialysis A1 Prepare striatal membranes expressing DAT B1 Incubate membranes with radioligand ([3H]WIN 35,428) and test compound A1->B1 C1 Separate bound and free radioligand (filtration) B1->C1 D1 Quantify radioactivity (scintillation counting) C1->D1 E1 Calculate IC50 D1->E1 A2 Acclimate mice to the testing room B2 Administer test compound or vehicle A2->B2 C2 Place mice in open-field arena B2->C2 D2 Record locomotor activity (e.g., distance traveled) for a set duration C2->D2 E2 Analyze data and compare groups D2->E2 A3 Implant microdialysis probe in the nucleus accumbens B3 Collect baseline dialysate samples A3->B3 C3 Administer test compound or vehicle B3->C3 D3 Collect post-administration dialysate samples C3->D3 E3 Analyze dopamine concentration in dialysate (HPLC-ECD) D3->E3

Experimental Workflows for CNS Stimulant Evaluation

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to the dopamine transporter using a radioligand competition assay.

Objective: To determine the IC50 value of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue (or cells expressing human DAT)

  • [3H]WIN 35,428 (radioligand)

  • Test compounds (this compound, d-amphetamine, etc.)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • GF/B glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]WIN 35,428. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Locomotor Activity Assessment (Open-Field Test)

This protocol describes a standard method for assessing the effect of a CNS stimulant on spontaneous locomotor activity in mice.

Objective: To quantify the effect of a test compound on locomotor activity.

Materials:

  • Male C57BL/6 mice

  • Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system

  • Test compounds

  • Vehicle (e.g., saline)

Procedure:

  • Acclimation: Bring the mice to the testing room at least 60 minutes before the start of the experiment to acclimate to the environment.

  • Habituation: Place each mouse individually into the center of the open-field arena and allow it to explore freely for a habituation period (e.g., 30 minutes).

  • Administration: After habituation, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after injection, return the mouse to the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes). The primary measure is the total distance traveled.

  • Data Analysis: Analyze the total distance traveled in specific time bins and compare the effects of different doses of the test compounds to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats in response to a CNS stimulant.

Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens following administration of a test compound.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Guide cannulae

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Test compounds

  • Vehicle

Procedure:

  • Surgery: Under anesthesia, surgically implant a guide cannula targeting the nucleus accumbens using stereotaxic coordinates. Allow the rats to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administration: Administer the test compound or vehicle.

  • Post-Administration Collection: Continue to collect dialysate samples at the same intervals for a specified duration after drug administration.

  • Dopamine Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration for each animal. Compare the time course and peak effects of the test compounds using appropriate statistical analyses.

Conclusion

This compound (DMAA) demonstrates CNS stimulant properties through its interaction with dopamine and norepinephrine transporters. The available preclinical data suggests it is a less potent dopamine transporter inhibitor than d-amphetamine but has a higher affinity for the norepinephrine transporter. Its effects on locomotor activity and in vivo dopamine release are not as well characterized in direct comparative studies with other major CNS stimulants like methylphenidate and modafinil. Further head-to-head research is necessary to fully elucidate the comparative pharmacology and potential therapeutic or adverse effects of this compound relative to established CNS stimulants. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Guide to Determining the Enantiomeric Purity of Chiral N-methylpentan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the characterization of chiral molecules such as N-methylpentan-2-amine hydrochloride. This guide provides a comprehensive comparison of established analytical techniques for this purpose, including supporting experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques used for the chiral analysis of amines.

TechniqueSample PreparationInstrumentationThroughputKey AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Dissolution in a suitable mobile phase. Derivatization may be required for UV detection.HPLC system with a chiral stationary phase (CSP) column and a suitable detector (e.g., UV, MS).MediumWide applicability, high resolution, and well-established methods.[1][2]Can be time-consuming, and requires expensive chiral columns and solvents.[3]
Chiral Gas Chromatography (GC) Derivatization to a volatile and thermally stable compound is often necessary.GC system with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS).HighHigh resolution, fast analysis times, and high sensitivity, especially with MS detection.[4][5]Limited to volatile and thermally stable compounds; derivatization adds a step to the workflow.[5]
Chiral Supercritical Fluid Chromatography (SFC) Dissolution in a suitable co-solvent.SFC system with a chiral stationary phase (CSP) and a suitable detector (e.g., UV, MS).HighFast separations, reduced solvent consumption, and suitable for a wide range of compounds.[6][7][8]Requires specialized and more expensive instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution in a deuterated solvent with a chiral solvating agent (CSA) or after reaction with a chiral derivatizing agent (CDA).High-field NMR spectrometer.Low to MediumProvides structural information, non-destructive, and can be rapid for "mix-and-shake" methods.[3][9][10]Lower sensitivity compared to chromatographic methods, and requires higher sample concentrations.

Experimental Protocols

The following sections provide detailed experimental protocols for each of the discussed analytical techniques, adapted for the analysis of chiral N-methylpentan-2-amine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective for the separation of amines.[1]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and a polar organic modifier (e.g., isopropanol or ethanol).[1]

  • A small amount of a basic additive like diethylamine (DEA) is typically added to the mobile phase to improve peak shape and resolution of amines.

Protocol:

  • Prepare a standard solution of racemic N-methylpentan-2-amine hydrochloride and a sample solution of the test material in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature.

  • Inject the standard and sample solutions.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • The enantiomeric purity is calculated from the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

This technique is suitable for volatile and thermally stable compounds. For amines, derivatization is often required to improve volatility and chromatographic performance.

Derivatization Agent:

  • Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines, forming volatile trifluoroacetyl derivatives.[5]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a flame ionization detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin, are widely used for chiral amine separations.[4]

Protocol:

  • Derivatize both the racemic standard and the test sample of N-methylpentan-2-amine with TFAA.

  • Inject the derivatized samples into the GC.

  • The enantiomers are separated on the chiral column under a programmed temperature gradient.

  • The separated enantiomers are detected by the FID.

  • Calculate the enantiomeric purity based on the integrated peak areas.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient chiral separations.

Instrumentation:

  • Supercritical fluid chromatograph with a pump for delivering supercritical CO2, a co-solvent pump, an autosampler, a column oven, and a back-pressure regulator.

  • Chiral Stationary Phase: Polysaccharide-based and crown ether-derived CSPs are effective for the chiral separation of primary and secondary amines.[8]

Mobile Phase:

  • Supercritical carbon dioxide as the main mobile phase.

  • A polar organic co-solvent such as methanol or ethanol, often with a basic additive like ammonium hydroxide or a volatile amine to improve peak shape.[8]

Protocol:

  • Dissolve the racemic standard and the test sample in the co-solvent.

  • Equilibrate the chiral column with the supercritical fluid mobile phase.

  • Inject the samples.

  • The enantiomers are separated and detected.

  • Determine the enantiomeric purity from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which have distinct NMR spectra. This can be achieved using either a chiral solvating agent or a chiral derivatizing agent.[11]

Method 1: Using a Chiral Solvating Agent (CSA)

Chiral Solvating Agent:

  • (S)-BINOL (1,1'-bi-2-naphthol) derivatives are effective chiral solvating agents for primary and secondary amines.[3][9]

Protocol:

  • In an NMR tube, dissolve a known amount of the N-methylpentan-2-amine hydrochloride sample and the chiral solvating agent in a deuterated solvent (e.g., chloroform-d).[3]

  • Acquire the 1H NMR spectrum.

  • The two enantiomers will form transient diastereomeric complexes with the CSA, leading to separate signals for at least one proton in each enantiomer.

  • The enantiomeric purity is determined by integrating the well-resolved signals corresponding to each enantiomer.[3]

Method 2: Using a Chiral Derivatizing Agent (CDA)

Chiral Derivatizing Agent:

  • Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can be used to form stable diastereomeric amides with the amine.

Protocol:

  • React the N-methylpentan-2-amine hydrochloride sample with the chiral derivatizing agent to form diastereomeric amides.

  • Purify the resulting diastereomers if necessary.

  • Dissolve the diastereomeric mixture in a deuterated solvent.

  • Acquire the 1H or 19F NMR spectrum. The diastereomers will exhibit distinct chemical shifts for certain nuclei.

  • Calculate the enantiomeric purity by integrating the signals corresponding to each diastereomer.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method for determining the enantiomeric purity of N-methylpentan-2-amine hydrochloride.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase inject Inject into HPLC prep->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis derivatize Derivatize with TFAA inject Inject into GC derivatize->inject separate Chiral Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral GC Analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Analysis prep Dissolve Sample in Co-solvent inject Inject into SFC prep->inject separate Chiral Separation on CSP inject->separate detect UV/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral SFC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis prep_csa Mix with Chiral Solvating Agent acquire Acquire NMR Spectrum prep_csa->acquire prep_cda React with Chiral Derivatizing Agent prep_cda->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral NMR Analysis.

References

Unraveling the Biological Profile of Methyl(pentan-2-yl)amine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl(pentan-2-yl)amine hydrochloride, more commonly known as 1,3-dimethylbutylamine (DMBA), is a synthetic stimulant that has garnered attention primarily due to its presence in dietary supplements. Structurally analogous to the banned substance 1,3-dimethylamylamine (DMAA), DMBA's biological effects and safety profile remain largely uncharacterized in peer-reviewed literature. This guide provides a comprehensive comparison of DMBA with its better-studied counterpart, DMAA, and other alternatives, based on the limited available scientific data. It is crucial to note that the U.S. Food and Drug Administration (FDA) considers DMBA an unapproved ingredient in dietary supplements, and its health effects in humans have not been established through formal studies.

Comparative Analysis of DMBA and DMAA

Due to the scarcity of dedicated pharmacological studies on DMBA, this comparison relies heavily on its structural similarity to DMAA and the few available in-vitro data points. The following table summarizes the key known characteristics of both compounds.

FeatureMethyl(pentan-2-yl)amine (DMBA)1,3-Dimethylamylamine (DMAA)
Primary Mechanism of Action Norepinephrine Transporter (NET) InhibitionNorepinephrine Transporter (NET) Inhibition, Dopamine Transporter (DAT) Inhibition
Potency (IC50/Ki) NET IC50: 0.41 µM; NET Ki: 649 nMNET IC50: Lower than DMBA (more potent); DAT IC50: Exhibits activity
Physiological Effects (Predicted/Observed) Believed to have pressor (blood pressure increasing) effects, likely less potent than DMAA.Increased blood pressure and heart rate, vasoconstriction.[1]
Regulatory Status (USA) Adulterated and unapproved for use in dietary supplements.Banned by the FDA for use in dietary supplements.
Human Studies No formal human safety or efficacy studies.Limited studies on physiological and pharmacokinetic effects.

Experimental Protocols

Detailed experimental protocols for studying the biological effects of DMBA are not available in published literature. However, the following describes a general methodology for a key experiment relevant to its known mechanism of action.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay is fundamental to determining the potency of a compound in inhibiting the reuptake of norepinephrine into neurons, a key mechanism for many stimulants.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., DMBA) on the norepinephrine transporter.

Materials:

  • HEK-293 cells stably expressing the human norepinephrine transporter (hNET).

  • Culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled norepinephrine ([³H]-NE) or a fluorescent NET substrate.

  • Test compound (DMBA) and reference inhibitors (e.g., desipramine).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture: Culture hNET-expressing HEK-293 cells in appropriate flasks until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (DMBA) and reference inhibitors in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]-NE or fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Measurement:

    • For radiolabeled assays, lyse the cells and measure the amount of [³H]-NE taken up using a scintillation counter.

    • For fluorescent assays, measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of norepinephrine uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Proposed Signaling Pathway of DMBA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine NE_Vesicle NE Vesicle Norepinephrine->NE_Vesicle Synaptic_Cleft_NE Norepinephrine NE_Vesicle->Synaptic_Cleft_NE Release NET Norepinephrine Transporter (NET) DMBA DMBA DMBA->NET Inhibits Synaptic_Cleft_NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft_NE->Adrenergic_Receptor Binds Postsynaptic_Effect Postsynaptic Effect (e.g., Increased Heart Rate, Blood Pressure) Adrenergic_Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of action for DMBA as a norepinephrine transporter (NET) inhibitor.

G Workflow for DMBA Analysis in Supplements Sample Dietary Supplement Sample Extraction Sample Extraction (e.g., with methanol/water) Sample->Extraction Filtration Filtration Extraction->Filtration LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Filtration->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Quantification Quantification of DMBA Data_Analysis->Quantification

Caption: General workflow for the identification and quantification of DMBA in dietary supplements.

Alternatives to this compound

Given the regulatory concerns and lack of safety data for DMBA, researchers and developers often consider alternative compounds for achieving similar stimulant effects. These alternatives are commonly found in pre-workout and nootropic supplements and generally have a more established safety profile and are legally available.

AlternativePrimary Mechanism of ActionCommon Dosage RangeNotes
Caffeine Adenosine receptor antagonist100-300 mgWell-researched, known effects on alertness and performance.
L-Theanine Increases alpha brain waves, modulates neurotransmitters100-200 mgOften paired with caffeine to mitigate jitteriness and improve focus.
L-Citrulline Malate Nitric oxide precursor, improves blood flow6-8 gPrimarily used for enhancing athletic performance and reducing muscle soreness.
Beta-Alanine Increases muscle carnosine levels3.2-6.4 g/day Buffers acid in muscles, improving performance in high-intensity exercise.
L-Tyrosine Precursor to dopamine and norepinephrine500-2000 mgMay improve cognitive function under stress.

Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guide for Methyl(pentan-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl(pentan-2-yl)amine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards.[1] A comprehensive PPE strategy is mandatory to mitigate risks of exposure.

GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can cause irritation.
Body Protection Laboratory coat or chemical-resistant apronProtects against spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is required to ensure safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_waste Waste Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble Equipment prep_setup->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_dissolve 5. Dissolve/Dispense handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe 7. Doff PPE cleanup_decontaminate->cleanup_ppe waste_solid 8. Solid Waste cleanup_ppe->waste_solid waste_liquid 9. Liquid Waste cleanup_ppe->waste_liquid cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal gen_solid Contaminated Solids (PPE, weigh boats) collect_solid Sealable, Labeled Solid Waste Container gen_solid->collect_solid gen_liquid Unused Solutions & Rinsates collect_liquid Sealable, Labeled Liquid Waste Container (Amine/Organic Waste) gen_liquid->collect_liquid storage_location Designated Hazardous Waste Accumulation Area collect_solid->storage_location collect_liquid->storage_location disposal_pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage_location->disposal_pickup

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.